molecular formula C5H5ClO3S B1318951 5-Methylfuran-2-sulfonyl chloride CAS No. 69815-95-8

5-Methylfuran-2-sulfonyl chloride

Cat. No.: B1318951
CAS No.: 69815-95-8
M. Wt: 180.61 g/mol
InChI Key: YNNRJWKCQVUBDZ-UHFFFAOYSA-N
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Description

5-Methylfuran-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClO3S and its molecular weight is 180.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylfuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRJWKCQVUBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591384
Record name 5-Methylfuran-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69815-95-8
Record name 5-Methylfuran-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the aromatic furan ring with a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a wide range of sulfonamides and sulfonate esters.[1] These resulting compounds are scaffolds for novel drug candidates and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Physical and Chemical Properties

Physical Properties

A summary of the available and predicted physical properties is presented in Table 1. It is important to note that due to limited publicly available experimental data, some values are predicted.

PropertyValueSource
Molecular Formula C₅H₅ClO₃S[1]
Molecular Weight 180.61 g/mol [1]
CAS Number 69815-95-8[1]
Physical State Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Reacts with water.[1] Soluble in many organic solvents.-
Density Not available-
Chemical Properties and Reactivity

This compound is characterized by its high reactivity, primarily driven by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility.[1]

Nucleophilic Substitution: The chlorine atom on the sulfonyl group is a good leaving group, readily displaced by a variety of nucleophiles.[1]

  • Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore.[1]

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[1]

Hydrolysis: Like many sulfonyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to the corresponding 5-methylfuran-2-sulfonic acid.[1] This necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]

Influence of the 5-Methylfuran Ring: The electron-rich furan ring can influence the reactivity of the sulfonyl chloride group. The methyl group at the 5-position can also impact the molecule's reactivity and physical properties through electronic and steric effects.[1]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of 5-methylfuran-2-sulfonic acid.[1]

Reaction Scheme:

G 5-Methylfuran-2-sulfonic acid 5-Methylfuran-2-sulfonic acid This compound This compound 5-Methylfuran-2-sulfonic acid->this compound Thionyl chloride (SOCl₂) (or other chlorinating agent)

Caption: Synthesis of this compound.

Detailed Protocol:

Materials:

  • 5-Methylfuran-2-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous diethyl ether (or other suitable inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylfuran-2-sulfonic acid in an excess of thionyl chloride.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of a Sulfonamide Derivative: N-Phenyl-5-methylfuran-2-sulfonamide

This protocol details the reaction of this compound with aniline as a representative primary amine.

Reaction Scheme:

G 5-Methylfuran-2-sulfonyl chlorideAniline 5-Methylfuran-2-sulfonyl chlorideAniline N-Phenyl-5-methylfuran-2-sulfonamide N-Phenyl-5-methylfuran-2-sulfonamide 5-Methylfuran-2-sulfonyl chlorideAniline->N-Phenyl-5-methylfuran-2-sulfonamide Base (e.g., Pyridine or Triethylamine) Inert solvent (e.g., Dichloromethane)

Caption: Synthesis of N-Phenyl-5-methylfuran-2-sulfonamide.

Detailed Protocol:

Materials:

  • This compound

  • Aniline

  • Pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of a solution of aniline in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Technique Expected Features
¹H NMR Furan ring protons: δ 6.5–7.5 ppm; Methyl protons (-CH₃): δ 2.3–2.6 ppm[1]
¹³C NMR Carbon attached to the sulfonyl group: ~δ 140–150 ppm[1]
IR Spectroscopy Asymmetric S=O stretch: ~1360 cm⁻¹; Symmetric S=O stretch: ~1170 cm⁻¹[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[1][3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse sulfonamide and sulfonate ester derivatives. Its well-defined reactivity, particularly towards nucleophiles, makes it a key intermediate for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and practical guidance for its synthesis and use, emphasizing the importance of safe handling and anhydrous reaction conditions. Further research to fully characterize its physical properties and explore its broader synthetic applications is warranted.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Methylfuran-2-sulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. This document details the fundamental physicochemical properties, spectroscopic data, and a representative synthesis protocol. The information is curated to support researchers and professionals in drug development and related scientific fields by providing a consolidated resource for the identification, purification, and application of this compound.

Introduction

This compound (C₅H₅ClO₃S) is a heterocyclic sulfonyl chloride that serves as a versatile reagent for the introduction of the 5-methylfuran-2-sulfonyl moiety into various molecular scaffolds. Its utility is particularly pronounced in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The furan ring system, being an electron-rich aromatic heterocycle, influences the reactivity of the sulfonyl chloride group, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its structural and spectral properties is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₅ClO₃S[1]
Molecular Weight 180.61 g/mol [2]
CAS Number 69815-95-8[2]
Appearance Brown to black liquid[3]
Boiling Point 248.3±28.0 °C (Predicted)[3]
Density 1.443±0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]

Structural Analysis and Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. This section provides an overview of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the furan ring and the methyl group. The furan ring protons typically appear in the aromatic region, while the methyl protons are found further upfield.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group is characteristically shifted downfield.[2]

Table 1: Typical NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HFuran Ring Protons6.5 – 7.5
¹HMethyl Protons (-CH₃)2.3 – 2.6
¹³CC-SO₂Cl140 – 150
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the sulfonyl chloride group. The strong, characteristic stretching vibrations of the S=O bonds are readily observable.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch~1360
SO₂Symmetric Stretch1170 - 1195
C-H (furan)Stretch~3100
C=C (furan)Stretch~1580
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺180.97208
[M+Na]⁺202.95402
[M-H]⁻178.95752
[M]⁺179.96425

Experimental Protocols

This section outlines a general, representative protocol for the synthesis of this compound and the subsequent acquisition of its characterization data.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Start: 5-Methylfuran-2-sulfonic acid reagents Add Thionyl Chloride (SOCl₂) and catalytic DMF start->reagents reaction Heat under reflux (Anhydrous conditions) reagents->reaction workup Remove excess SOCl₂ (Distillation) reaction->workup purification Purify by vacuum distillation workup->purification product Product: this compound purification->product G cluster_analysis Spectroscopic Analysis Workflow sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure G cluster_pathway Hypothetical Drug Action Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response drug Drug (Sulfonamide Derivative) drug->kinase2 Inhibits

References

Synthesis pathway for 5-Methylfuran-2-sulfonyl chloride from 5-methylfuran-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 5-Methylfuran-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the chemical transformation from 5-methylfuran-2-sulfonic acid, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The conversion of the relatively stable 5-methylfuran-2-sulfonic acid to the more reactive sulfonyl chloride is a critical step in the elaboration of this scaffold into novel drug candidates. This guide focuses on the most common and effective methods for this transformation.

Synthesis Pathway Overview

The primary synthetic route for the preparation of this compound from 5-methylfuran-2-sulfonic acid involves a chlorination reaction. This is typically achieved using a strong chlorinating agent that can effectively replace the hydroxyl group of the sulfonic acid with a chloride ion. The most widely employed and effective reagent for this purpose is thionyl chloride (SOCl₂). Other chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also known to facilitate the conversion of sulfonic acids to sulfonyl chlorides.

The general reaction is as follows:

5-Methylfuran-2-sulfonic acid + Chlorinating Agent → this compound

The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

ParameterValueReference
Product Name This compound[1]
Molecular Formula C₅H₅ClO₃S
Molecular Weight 180.61 g/mol
Reported Yield 47%[1]
Appearance Pale-yellow oil[1]
¹H NMR (400 MHz, CDCl₃) δ = 7.23-7.21 (m, 1H), 6.27-6.25 (m, 1H), 2.47 (s, 3H)[1]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound. The following protocol is a representative procedure based on established methods for the chlorination of sulfonic acids using thionyl chloride.

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • 5-Methylfuran-2-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-methylfuran-2-sulfonic acid in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount (e.g., a few drops) of anhydrous N,N-dimethylformamide to the suspension.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension via the dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or other suitable analytical technique). The reaction mixture should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic off-gases.

  • Purification: The crude this compound, obtained as a pale-yellow oil, can be purified by vacuum distillation.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction produces acidic gases (HCl and SO₂); ensure proper trapping and neutralization.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its sulfonic acid precursor.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts A 5-Methylfuran-2-sulfonic Acid C Chlorination A->C B Thionyl Chloride (SOCl₂) B->C D This compound C->D E SO₂ (gas) C->E F HCl (gas) C->F

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 5-methylfuran-2-sulfonic acid. The use of thionyl chloride is a well-established and efficient method for this conversion. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate. Adherence to proper safety protocols is crucial when handling the hazardous reagents involved in this synthesis.

References

Spectroscopic data interpretation for 5-Methylfuran-2-sulfonyl chloride (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methylfuran-2-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide utilizes data from closely related analogs and predictive chemical shift models to offer a comprehensive interpretation for researchers in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of furan-2-sulfonyl chloride and various 5-methyl-substituted furan derivatives.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H37.2 - 7.4Doublet (d)~3.5
H46.4 - 6.6Doublet (d)~3.5
-CH₃2.3 - 2.6Singlet (s)N/A
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C2 (-SO₂Cl)148 - 152
C3120 - 125
C4110 - 115
C5 (-CH₃)155 - 160
-CH₃13 - 16

Structural and NMR Correlation

The chemical structure of this compound and the predicted assignments of its ¹H and ¹³C NMR signals are illustrated below. The electron-withdrawing sulfonyl chloride group at the C2 position significantly influences the chemical shifts of the adjacent protons and carbons, while the methyl group at the C5 position also imparts a characteristic effect on the furan ring's electronic environment.

G This compound Structure and NMR Assignments cluster_0 C2 C2 (~148-152 ppm) C3 C3 (~120-125 ppm) C2->C3 S S C2->S C4 C4 (~110-115 ppm) C3->C4 H3 H3 (~7.2-7.4 ppm) C3->H3 C5 C5 (~155-160 ppm) C4->C5 H4 H4 (~6.4-6.6 ppm) C4->H4 O O C5->O CH3_C C (~13-16 ppm) C5->CH3_C O->C2 Cl Cl S->Cl O1_S O S->O1_S O2_S O S->O2_S CH3_H CH₃ (~2.3-2.6 ppm) CH3_C->CH3_H

Caption: Molecular structure of this compound with predicted ¹³C and ¹H NMR chemical shifts.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup: The same sample and initial setup as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typical for qualitative ¹³C NMR.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation prep_sample Weigh & Dissolve Sample transfer_tube Transfer to NMR Tube prep_sample->transfer_tube h1_acq ¹H NMR Acquisition transfer_tube->h1_acq Insert into Spectrometer c13_acq ¹³C NMR Acquisition transfer_tube->c13_acq Insert into Spectrometer h1_proc ¹H NMR Processing (FT, Phasing, Baseline Correction) h1_acq->h1_proc c13_proc ¹³C NMR Processing (FT, Phasing, Baseline Correction) c13_acq->c13_proc h1_interp ¹H NMR Interpretation (Chemical Shift, Integration, Multiplicity) h1_proc->h1_interp c13_interp ¹³C NMR Interpretation (Number of Signals, Chemical Shift) c13_proc->c13_interp structure_elucid Structure Elucidation / Confirmation h1_interp->structure_elucid c13_interp->structure_elucid

Caption: Workflow for NMR-based structural analysis of this compound.

An In-depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride (CAS Number: 69815-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

5-Methylfuran-2-sulfonyl chloride, identified by CAS number 69815-95-8, is a heterocyclic sulfonyl chloride. It serves as a crucial synthetic intermediate, primarily in the field of medicinal chemistry, for the introduction of the 5-methylfuran-2-sulfonyl moiety into various molecular scaffolds. This functional group is of interest in the design of novel therapeutic agents, particularly in the synthesis of a diverse range of sulfonamides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Molecular Formula C₅H₅ClO₃S[1][2]
Molecular Weight 180.61 g/mol [1][2]
Appearance Brown to black liquidChemicalBook
Boiling Point (Predicted) 248.3 ± 28.0 °CChemicalBook
Density (Predicted) 1.443 ± 0.06 g/cm³ChemicalBook
Storage Temperature 2-8°CChemicalBook
Chemical Structure and Identifiers
IdentifierValue
CAS Number 69815-95-8
InChI Key YNNRJWKCQVUBDZ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)S(=O)(=O)Cl

Reactivity and Synthetic Applications

This compound is characterized by its high reactivity, a feature attributed to the electrophilic nature of the sulfonyl chloride group. This reactivity is central to its utility in organic synthesis.

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is a cornerstone in the development of "sulfa drugs" and other biologically active compounds. The sulfonyl chloride group readily reacts with the nucleophilic amine, leading to the formation of a stable sulfonamide linkage.[1]

Similarly, it reacts with alcohols in the presence of a base to form sulfonate esters.[1]

A critical aspect of its reactivity is its hygroscopic nature. This compound readily reacts with moisture from the atmosphere, undergoing hydrolysis to form the corresponding and less reactive 5-methylfuran-2-sulfonic acid.[1] This necessitates that all handling and reactions involving this compound be conducted under anhydrous conditions to prevent degradation and the introduction of impurities.[1]

The furan ring, being an electron-rich aromatic system, influences the reactivity of the sulfonyl chloride group. The methyl group at the 5-position can also impact the molecule's reactivity and physical properties.[1]

Hazards and Safety Information

This compound is a reactive chemical and must be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[1]

GHS Hazard Classification
PictogramSignal WordHazard Statement(s)
alt text
Danger H314: Causes severe skin burns and eye damage.
Precautionary Statements

A comprehensive set of precautionary statements for handling this compound includes:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

  • P363: Wash contaminated clothing before reuse.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound itself possesses any direct biological activity or interacts with specific signaling pathways. Its significance in a biological context is as a precursor for the synthesis of sulfonamide-containing molecules.[1] Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities, most notably as antibacterial agents that inhibit dihydropteroate synthase.[1] The incorporation of the 5-methylfuran moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide drug candidates.[1] Therefore, the primary role of this compound in drug development is to enable the creation of diverse libraries of novel sulfonamides for biological screening.[1]

Experimental Protocols

The following sections provide generalized experimental methodologies for the synthesis of this compound and its subsequent use in the preparation of sulfonamides.

Synthesis of this compound

The most common route for the synthesis of this compound is the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), under anhydrous conditions.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Methylfuran-2-sulfonic_acid 5-Methylfuran-2-sulfonic Acid Reaction_Vessel Reaction 5-Methylfuran-2-sulfonic_acid->Reaction_Vessel Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction_Vessel Anhydrous Anhydrous Conditions Anhydrous->Reaction_Vessel Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Reaction_Vessel Temperature Controlled Temperature Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Sulfonyl_Chloride This compound Reaction_Vessel Nucleophilic Substitution Sulfonyl_Chloride->Reaction_Vessel Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CH₂Cl₂, THF) Solvent->Reaction_Vessel Temperature 0 °C to Room Temperature Temperature->Reaction_Vessel Product 5-Methylfuran-2-sulfonamide Derivative Reaction_Vessel->Product Sulfonylation_Mechanism Amine R¹R²NH Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride 5-Me-Furan-SO₂Cl Sulfonyl_Chloride->Intermediate Product 5-Me-Furan-SO₂NR¹R² Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

References

Key Safety Precautions for Handling 5-Methylfuran-2-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 5-Methylfuran-2-sulfonyl chloride. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling and storage protocols, and offers guidance on emergency procedures.

Hazard Identification and Physicochemical Properties

This compound is a reactive organic compound frequently utilized in the synthesis of sulfonamides and sulfonate esters.[1] Its reactivity, particularly its hygroscopic nature, necessitates stringent handling and storage conditions to prevent degradation and ensure safety.[1] The compound readily reacts with water, including atmospheric moisture, to hydrolyze into 5-methylfuran-2-sulfonic acid, which can compromise subsequent reactions.[1]

Table 1: Physicochemical and Hazard Data

PropertyValueSource
Molecular Formula C5H5ClO3S[1][2][3][4]
Molecular Weight 180.61 g/mol [1][4][5]
CAS Number 69815-95-8[1][2][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[6]
GHS Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C.[6]
Incompatible Materials Strong oxidizing agents, Strong bases, Water.[7][8]

Experimental Protocols for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical splash goggles and a face shield.[8]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[8] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[8][9]

2.2. Handling Procedure

  • Preparation: Ensure the chemical fume hood is functioning correctly. All glassware and equipment must be thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[1]

  • Inert Atmosphere: Due to its hygroscopic nature, handle this compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Dispensing: Use only dry solvents for any solutions.[1] When transferring the chemical, do so carefully to avoid creating dust or aerosols.

  • Reaction Quenching: Reactions involving this compound should be quenched carefully, typically with a suitable nucleophile in a controlled manner.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Contaminated clothing should be removed and laundered before reuse.

2.3. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8] For long-term storage, keeping the compound in a freezer under an inert atmosphere is recommended.[6]

Emergency Procedures

3.1. Spills

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[8][9] Do not use water to clean up the spill, as it will react with the compound.[8]

3.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Dry Glassware, Inert Atmosphere) don_ppe->prepare_work_area handling Handling & Reaction (In Fume Hood) prepare_work_area->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Procedure (Evacuate, Absorb, Dispose) spill_check->spill_procedure Yes no_spill Continue Experiment spill_check->no_spill No decontamination Decontaminate & Clean Up spill_procedure->decontamination no_spill->decontamination waste_disposal Dispose of Waste (Follow Regulations) decontamination->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for the safe handling of this compound.

This comprehensive guide provides the necessary information for the safe handling of this compound. By understanding its properties and adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment.

References

The Influence of Electron-Rich Aromatic Systems on Sulfonyl Chloride Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of electron-rich aromatic systems on the reactivity of sulfonyl chlorides. The presence of electron-donating groups on an aromatic ring significantly influences the rate and outcome of reactions with sulfonyl chlorides, a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other functional materials. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and visual representations of the key mechanisms and workflows.

Core Principles: Electrophilic Aromatic Substitution

The reaction between a sulfonyl chloride and an aromatic compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this reaction, the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of the aromatic system is paramount to the success of this transformation.

Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density of the ring through resonance and inductive effects. This enhanced nucleophilicity makes the aromatic system more susceptible to attack by electrophiles, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down the reaction.

The general mechanism proceeds through a two-step pathway involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. Electron-donating groups stabilize the positive charge in the sigma complex, thus lowering the activation energy of the rate-determining step and accelerating the reaction.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents.

Hammett Equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted aromatic compound.

  • k₀ is the rate constant for the reaction with the unsubstituted aromatic compound.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

The following tables provide quantitative data on the effect of various substituents on the reactivity of electron-rich aromatic systems in sulfonylation reactions.

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups

Substituentσ (meta)σ (para)
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

Data compiled from various sources.

Table 2: Yields for the Sulfonylation of Substituted Anilines with Benzenesulfonyl Chloride

This table illustrates the impact of substituents on the yield of sulfonamide formation, a direct reflection of the reactivity of the substituted aniline.

Aniline Substituent (para)Product Yield (%)
-OCH₃95
-CH₃92
-H85
-Cl78
-Br75

Note: Yields are representative and can vary based on specific reaction conditions.

Reaction Mechanisms and Experimental Workflows

Visualizing the intricate steps of chemical reactions and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Mechanism of Electrophilic Aromatic Substitution: Sulfonylation of Anisole

The following diagram details the step-by-step mechanism for the reaction of benzenesulfonyl chloride with anisole, an electron-rich aromatic ether. The methoxy group (-OCH₃) is a strong activating group, directing the substitution to the ortho and para positions.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Anisole Anisole Step1 Step 1: Nucleophilic Attack (Rate-Determining) Anisole->Step1 SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Step1 SigmaComplex Sigma Complex (Arenium Ion) Step1->SigmaComplex Formation of C-S bond Step2 Step 2: Deprotonation SigmaComplex->Step2 Resonance Stabilized Product 4-Methoxybenzenesulfonylbenzene Step2->Product Restoration of Aromaticity HCl HCl Step2->HCl

Mechanism of the sulfonylation of anisole.
General Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the synthesis, workup, and purification of a sulfonylated aromatic compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Combine Aromatic Compound, Sulfonyl Chloride, and Base Reaction Stir at appropriate temperature Reactants->Reaction Quench Quench reaction (e.g., with water) Reaction->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry with drying agent (e.g., Na₂SO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify crude product (e.g., recrystallization or column chromatography) Evaporate->Purify Characterize Characterize pure product (NMR, IR, MS) Purify->Characterize

Harnessing the Furan Scaffold: A Technical Guide to Discovering Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it a versatile and privileged scaffold in medicinal chemistry, contributing to a vast array of pharmacological activities.[2][3] Furan derivatives are integral to numerous natural products and synthetic molecules, demonstrating therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][4][5] This technical guide offers an in-depth exploration of the strategies, mechanisms, and experimental protocols involved in the discovery and development of novel therapeutics based on the furan scaffold.

The Broad Spectrum of Biological Activity

The versatility of the furan nucleus allows it to serve as a pharmacophore for a wide range of biological targets.[6] Its ability to engage in hydrogen bonding, π–π stacking, and other crucial chemical interactions is often credited for its diverse biological activities.[1] Slight modifications to the substitution pattern on the furan ring can significantly alter its biological activity, making it a prime candidate for structure-activity relationship (SAR) studies.[5]

Key therapeutic areas where furan-based compounds have shown significant promise include:

  • Anticancer Activity: Furan derivatives have emerged as a promising class of anticancer agents.[2] They exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes like tubulin, the disruption of cellular machinery required for cell division, and the induction of apoptosis.[2][7][8]

  • Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[8] The well-established nitrofurans, for example, are used to treat urinary tract infections by forming reactive intermediates that damage bacterial DNA.[8][9] Natural furan derivatives have also demonstrated the ability to selectively inhibit microbial growth.[4]

  • Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory agents.[1][8] These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[2][10]

  • Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents, with some inhibiting the replication of viruses such as HIV, influenza, and hepatitis C.[1]

Core Mechanisms of Action

Furan-based compounds leverage diverse and often multifaceted mechanisms to exert their biological effects. Understanding these mechanisms is critical for rational drug design and optimization.

Enzyme Inhibition

A primary mechanism is the targeted inhibition of specific enzymes. By designing furan derivatives to fit into the active sites of enzymes crucial for pathological processes, their catalytic function can be blocked. For instance, some furan-containing molecules are designed to inhibit tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells.[2][7]

Modulation of Signaling Pathways

Bioactive furans can influence complex intracellular signaling cascades, altering cellular processes like proliferation, apoptosis, and inflammation.[2] Natural furan derivatives have been shown to exert regulatory effects by modifying pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[4][11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Furan Furan-Based Inhibitor Furan->MEK Inhibition Proliferation Cell Proliferation, Survival, Inflammation TF->Proliferation

MAPK signaling pathway with a hypothetical furan inhibitor.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological potency of furan-based compounds is intrinsically tied to the nature and position of substituents on the furan ring.[6] SAR studies are crucial for optimizing lead compounds.

Table 1: Anticancer Activity of Furan Derivatives

This table summarizes the cytotoxic activity of selected furan-based compounds against human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Compound 4 Pyridine carbohydrazide derivativeMCF-7 (Breast)4.06[7]
Compound 7 N-phenyl triazinone derivativeMCF-7 (Breast)2.96[7]
Compound 8 1,2-dihydronaphtho[2,1-b]furan derivativeMDA-MB-468 (Breast)> 100[12]
Compound 9 Furan-conjugated tripeptideHeLa (Cervical)0.15 (µg/mL)[12]

Data indicates that specific structural modifications, such as the addition of triazinone or tripeptide moieties, can significantly enhance cytotoxic potency.

Table 2: Antimicrobial Activity of Furan Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) for various furan derivatives against pathogenic bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Compound 1 3-aryl-3-(furan-2-yl) propanoic acid derivativeEscherichia coli64[12]
Compound 2 2,4-disubstituted furan derivativeProteus vulgaris- (Superior activity reported)[12]
Compound 3 Novel ARY furan derivativeStaphylococcus aureus- (Significant action reported)[12]
Compound 4 1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes- (Activity reported)[12]

These findings highlight the potential of furan scaffolds in developing new agents to combat both Gram-positive and Gram-negative bacteria.

Synthetic Strategies and Experimental Workflows

The synthesis of a diverse library of furan derivatives is the first step in the drug discovery process. Several classical and modern synthetic methods are employed.

Key Synthetic Routes
  • Paal-Knorr Synthesis: This is a widely used method involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[13][14]

  • Fiest-Benary Furan Synthesis: This method involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia or pyridine.[13]

  • From Other Heterocycles: Furans can be synthesized via Diels-Alder reactions of oxazoles with acetylenic dienophiles.[13]

synthesis_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Start Starting Materials (e.g., 1,4-Diketone) Reaction Paal-Knorr Reaction (Acid Catalyst, Dehydration) Start->Reaction Purification Purification (Chromatography) Reaction->Purification End Target Furan Derivative Purification->End Analysis Structural Characterization (NMR, MS, IR) End->Analysis Verify Structure

General workflow for the Paal-Knorr synthesis of furans.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research.

Protocol: General Paal-Knorr Furan Synthesis

This protocol describes a general procedure for synthesizing a polysubstituted furan from a 1,4-dicarbonyl compound.

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq., or a few drops of concentrated sulfuric acid) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure furan derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized furan-based compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Prospects

The furan scaffold is a remarkably versatile and privileged structure in the realm of bioactive compounds.[2] Its presence confers a wide spectrum of pharmacological activities, driven by an array of distinct mechanisms of action.[2] From the targeted inhibition of key enzymes to the modulation of complex signaling networks, furan-based compounds represent a rich and enduring source for the development of novel therapeutics.[2] Future research will likely focus on designing novel furan derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, further solidifying the importance of this heterocyclic moiety in medicinal chemistry.[12]

References

Preliminary Investigation into the Biological Activity of 5-Methylfuran-2-sulfonyl chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of furan and sulfonamide chemistries presents a compelling avenue for the discovery of novel therapeutic agents. The furan ring, a versatile heterocyclic scaffold, is a common motif in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to the structure of many antibacterial, and anticancer drugs.[2] The combination of these two moieties in derivatives of 5-Methylfuran-2-sulfonyl chloride offers the potential for synergistic or novel biological effects. This technical guide provides a comprehensive overview of the preliminary investigation into the biological activities of these derivatives, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a structured presentation of available quantitative data and visual workflows to aid in the design and execution of further research in this promising area.

Synthesis of this compound Derivatives

The primary route to synthesizing derivatives of this compound involves the reaction of the sulfonyl chloride with a variety of nucleophiles, most commonly primary or secondary amines, to form the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and proceeds via a nucleophilic acyl substitution mechanism.

General Synthetic Protocol:

A general procedure for the synthesis of 5-Methylfuran-2-sulfonamide derivatives is as follows:

  • Dissolution: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Addition of Amine: The desired primary or secondary amine (typically 1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

  • Reaction: The reaction mixture is stirred at room temperature for a period of 1 to 12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-Methylfuran-2-sulfonamide derivative.[3][4]

G cluster_reagents Reagents & Solvents cluster_process Reaction & Work-up cluster_product Purification & Product 5-MFS This compound Dissolution Dissolution 5-MFS->Dissolution Amine Primary/Secondary Amine Reaction Reaction & Stirring Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Dissolution Dissolution->Reaction Washing Aqueous Work-up Reaction->Washing Drying Drying & Filtration Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product Pure 5-Methylfuran-2-sulfonamide Derivative Purification->Product

Synthetic Workflow for 5-Methylfuran-2-sulfonamide Derivatives

Antimicrobial Activity

While specific data for this compound derivatives is not yet widely available, related compounds containing both furan and sulfonyl moieties have demonstrated notable antimicrobial activity. For instance, a novel 2(5H)-furanone derivative possessing a sulfonyl group, F105, has been shown to be effective against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[5]

Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the related sulfonyl-containing furanone derivative, F105. This data serves as a valuable benchmark for future studies on this compound derivatives.

CompoundOrganismMIC (mg/L)MBC (mg/L)Reference
F105S. aureus (MSSA)1040[5]
F105S. aureus (MRSA)2080[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of a compound against a specific microorganism.

  • Preparation of Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a serial two-fold dilution is prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Workflow for MIC Assay

Anticancer Activity

The anticancer potential of sulfonamide derivatives is a significant area of research.[7] While specific IC50 values for this compound derivatives are not yet reported in the literature, various furan- and sulfonamide-containing compounds have demonstrated cytotoxic effects against different cancer cell lines. For instance, certain quinoline-5-sulfonamides have shown promising anticancer activity.[3]

Quantitative Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a representative quinoline-5-sulfonamide derivative against several human cancer cell lines. This data can guide the initial concentration ranges for screening novel this compound derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)1.57[3]
MDA-MB-231 (Breast Adenocarcinoma)2.15[3]
A549 (Lung Adenocarcinoma)1.89[3]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[7]

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance at 570nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Furan_Derivative 5-Methylfuran-2-sulfonyl Chloride Derivative Metabolism Cellular Metabolism Furan_Derivative->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mitochondria Mitochondria Reactive_Metabolite->Mitochondria Energy_Production Disruption of Mitochondrial Energy Production Mitochondria->Energy_Production Redox_Homeostasis Imbalance of Redox Homeostasis Mitochondria->Redox_Homeostasis Apoptosis Apoptosis Energy_Production->Apoptosis Redox_Homeostasis->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Methylfuran-2-sulfonyl chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted-5-methylfuran-2-sulfonamides through the reaction of 5-methylfuran-2-sulfonyl chloride with various primary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, and the 5-methylfuran moiety offers a versatile scaffold for the development of novel therapeutic agents.[1]

Introduction

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis for the formation of sulfonamides.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The presence of a base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[1] this compound is a valuable building block that allows for the introduction of the 5-methylfuran-2-sulfonyl moiety into molecules, a group of interest for its potential biological activities.[1]

General Reaction Scheme

The general reaction for the synthesis of N-substituted-5-methylfuran-2-sulfonamides is depicted below. The primary amine (R-NH₂) attacks the sulfonyl chloride, and in the presence of a base, forms the corresponding sulfonamide.

G cluster_reactants Reactants cluster_products Products r1 This compound r2 Primary Amine (R-NH₂) p1 N-Substituted-5-methylfuran-2-sulfonamide r1->p1 base Base (e.g., Triethylamine) r2->p1 p2 Triethylamine Hydrochloride base->p2

General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, n-butylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is a reactive compound and is sensitive to moisture. Handle under anhydrous conditions.

  • Triethylamine and pyridine are corrosive and have strong odors. Handle with care.

General Procedure for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per mmol of amine).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-methylfuran-2-sulfonamide.

Data Presentation

The following table summarizes the expected reaction outcomes for the synthesis of various N-substituted-5-methylfuran-2-sulfonamides based on analogous reactions with furan-2-sulfonyl chloride derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.

Primary Amine (R-NH₂)Product (R-group)SolventBaseTime (h)Typical Yield (%)*
AnilinePhenylDCMTEA4-880-90
BenzylamineBenzylTHFTEA2-685-95
n-Butylaminen-ButylDCMTEA2-485-95
4-Methoxyaniline4-MethoxyphenylTHFPyridine6-1275-85
CyclohexylamineCyclohexylDCMTEA3-680-90

*Yields are estimated based on general sulfonamide synthesis protocols and may require optimization for specific substrates.

Experimental Workflow and Logic

The workflow for the synthesis and purification of N-substituted-5-methylfuran-2-sulfonamides follows a logical progression from reaction setup to the isolation of the pure product.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Primary Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool 1. Setup add_sulfonyl Dropwise Addition of This compound cool->add_sulfonyl 2. Addition react Stir at Room Temperature add_sulfonyl->react 3. Reaction quench Quench with Water react->quench 4. Monitoring (TLC) extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify 5. Isolation characterize Characterization (NMR, MS, etc.) purify->characterize 6. Analysis

Experimental workflow for sulfonamide synthesis.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as this compound is sensitive to hydrolysis.[1] Confirm the quality of the sulfonyl chloride, as it can degrade over time.

  • Di-sulfonylation: If a primary amine is used, di-sulfonylation can occur. To minimize this, use a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature.[1]

  • Reaction Not Going to Completion: If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, especially for less reactive amines. However, be cautious as this may also promote side reactions.

By following these protocols and considering the provided data, researchers can effectively synthesize a variety of N-substituted-5-methylfuran-2-sulfonamides for further investigation in drug discovery and other scientific endeavors.

References

Application of 5-Methylfuran-2-sulfonyl Chloride in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-sulfonyl chloride is a versatile chemical intermediate that is gaining increasing attention in the field of medicinal chemistry. Its unique structural features, combining a furan ring with a reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a diverse array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The incorporation of the 5-methylfuran moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, offering opportunities for the development of novel therapeutics with improved efficacy and selectivity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive sulfonamides. It is intended to serve as a comprehensive resource for researchers and scientists involved in drug discovery and development.

Synthetic Applications

The primary application of this compound in medicinal chemistry is in the synthesis of 5-methylfuran-2-sulfonamides. This is typically achieved through its reaction with primary or secondary amines in the presence of a base. The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic amine to form a stable sulfonamide linkage. This straightforward and high-yielding reaction allows for the generation of large libraries of compounds for biological screening.

General Experimental Protocol for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a representative amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine as a base

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-methylfuran-2-sulfonamide.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve amine in anhydrous DCM B Add triethylamine A->B D Add sulfonyl chloride solution to amine solution at 0°C B->D C Dissolve this compound in anhydrous DCM C->D E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with water F->G Reaction complete H Extract with DCM G->H I Wash with brine and dry H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize the final product K->L

Caption: General workflow for the synthesis of N-substituted-5-methylfuran-2-sulfonamides.

Biological Activities of 5-Methylfuran-2-sulfonamide Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of sulfonamide derivatives against various cancer cell lines. The incorporation of the 5-methylfuran moiety can contribute to the anticancer potency of these compounds.

Compound ClassCell LineIC₅₀ (µM)Reference
5-Methylfuran-2-sulfonamide DerivativesHeLa (Cervical Cancer)10.9 - 19.22[1]
MDA-MB-231 (Breast Cancer)12.21 - 19.22[1]
MCF-7 (Breast Cancer)12.21 - 19.22[1]

Table 1: Anticancer Activity of 5-Methylfuran-2-sulfonamide Derivatives.

Antibacterial Activity

Sulfonamides have a long history as antibacterial agents. The 5-methylfuran-2-sulfonamide scaffold has been explored for its potential to combat bacterial infections, including those caused by drug-resistant strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
5-Methylfuran-2-sulfonamide DerivativesStaphylococcus aureus64 - 512[2][3][4]
Pseudomonas aeruginosa128 - 256[5]
Escherichia coli>256[5]
Proteus mirabilis16 - 128[5]

Table 2: Antibacterial Activity of 5-Methylfuran-2-sulfonamide Derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Sulfonamides are a well-known class of CA inhibitors, and furan-containing sulfonamides have shown promising inhibitory activity.

Compound ClassCA IsoformKᵢ (nM)Reference
Furan-containing SulfonamideshCA I683 - 4250[6]
hCA II3.3 - 866.7[6][7]
hCA IX6.1 - 568.8[7]
hCA XII61.3 - 432.8[7]

Table 3: Carbonic Anhydrase Inhibitory Activity of Furan-containing Sulfonamides.

Signaling Pathways

The biological effects of 5-methylfuran-2-sulfonamide derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. While specific pathways for 5-methylfuran sulfonamides are still under investigation, related sulfonamide compounds have been shown to modulate key signaling cascades involved in cell proliferation, survival, and inflammation.

Potential Signaling Pathway Modulation by 5-Methylfuran-2-sulfonamide Derivatives

G cluster_pathway Potential Cellular Effects cluster_targets Potential Molecular Targets cluster_outcomes Biological Outcomes A 5-Methylfuran-2-sulfonamide Derivative B Carbonic Anhydrases A->B Inhibition C Kinases (e.g., in MAPK pathway) A->C Modulation D Bacterial Enzymes (e.g., Dihydropteroate Synthase) A->D Inhibition G Modulation of pH Homeostasis B->G E Cancer Cell Apoptosis C->E F Inhibition of Bacterial Growth D->F

Caption: Potential molecular targets and biological outcomes of 5-methylfuran-2-sulfonamide derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of sulfonamide derivatives with diverse biological activities. The straightforward synthetic protocols and the potential for these compounds to interact with various biological targets make this scaffold an attractive starting point for the discovery of novel drug candidates. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of 5-methylfuran-2-sulfonamide derivatives will undoubtedly pave the way for the development of new and effective therapies for a variety of diseases. Researchers are encouraged to utilize the information and protocols provided in this document to advance their drug discovery efforts.

References

Application Notes and Protocols: Step-by-Step Synthesis of Sulfonate Esters from Alcohols and 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonate esters are pivotal functional groups in organic synthesis and medicinal chemistry, serving as excellent leaving groups in nucleophilic substitution and elimination reactions. The introduction of a sulfonate ester moiety can activate an alcohol for a wide range of chemical transformations. 5-Methylfuran-2-sulfonyl chloride is a versatile reagent for this purpose, allowing for the incorporation of the 5-methylfuran group, a scaffold of interest in pharmaceutical and materials science due to its bioisosteric properties and renewable origins.

These application notes provide a comprehensive guide to the synthesis of sulfonate esters from various alcohols and this compound. The protocols detailed herein are designed to be adaptable for a range of primary, secondary, and phenolic alcohols, providing a foundation for researchers to develop specific applications.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of this compound, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base for this transformation.[1]

Reaction: Alcohol + this compound → 5-Methylfuran-2-sulfonate ester + Pyridinium hydrochloride

Data Presentation: Illustrative Reaction Parameters and Yields

EntryAlcohol SubstrateProductBaseSolventTemp (°C)Time (h)Yield (%)*
1Ethanol (Primary)Ethyl 5-methylfuran-2-sulfonatePyridineDichloromethane0 to rt2 - 485 - 95
2Isopropanol (Secondary)Isopropyl 5-methylfuran-2-sulfonatePyridineDichloromethane0 to rt4 - 870 - 85
3Phenol (Aromatic)Phenyl 5-methylfuran-2-sulfonatePyridineDichloromethane0 to rt3 - 680 - 90

*Yields are for illustrative purposes and may vary based on specific reaction conditions and substrate reactivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Alkyl 5-Methylfuran-2-sulfonates

This protocol describes a general method for the synthesis of sulfonate esters from primary and secondary alcohols using this compound and pyridine.

Materials:

  • Alcohol (e.g., Ethanol, Isopropanol) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add anhydrous pyridine (1.5 eq) to the stirred solution. In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane and add this solution dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified sulfonate ester by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Phenyl 5-Methylfuran-2-sulfonate

This protocol is specifically for the synthesis of a sulfonate ester from a phenolic substrate.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C.

  • Reagent Addition: Add anhydrous pyridine (1.5 eq) to the solution. Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the sulfonylation of an alcohol with this compound in the presence of pyridine.

ReactionMechanism Alcohol R-OH (Alcohol) Intermediate1 R-O⁺H-SO₂(5-Me-Furan)-Cl⁻ (Protonated Intermediate) Alcohol->Intermediate1 Nucleophilic Attack SulfonylChloride 5-Methylfuran-SO₂Cl (this compound) SulfonylChloride->Intermediate1 Pyridine Pyridine (Base) ProductComplex [R-OSO₂(5-Me-Furan) + Pyridine-H⁺Cl⁻] Intermediate1->ProductComplex Deprotonation by Pyridine SulfonateEster R-OSO₂(5-Me-Furan) (Sulfonate Ester) ProductComplex->SulfonateEster PyridiniumSalt Pyridine-H⁺Cl⁻ (Pyridinium Hydrochloride) ProductComplex->PyridiniumSalt

Caption: General mechanism of alcohol sulfonylation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of sulfonate esters as described in the protocols.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Reaction Setup (Alcohol, DCM, Pyridine, 0°C) Addition 2. Add this compound (in DCM, dropwise at 0°C) Setup->Addition Stirring 3. Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench 4. Quench with 1M HCl Stirring->Quench Extraction 5. Liquid-Liquid Extraction Quench->Extraction Wash 6. Wash Organic Layer (HCl, NaHCO₃, Brine) Extraction->Wash Dry 7. Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Chromatography 9. Column Chromatography Concentrate->Chromatography Characterize 10. Characterization (NMR, MS) Chromatography->Characterize

Caption: Experimental workflow for sulfonate ester synthesis.

References

Application Notes and Protocols: 5-Methylfuran-2-sulfonyl Chloride as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The sulfonamide moiety is a key pharmacophore found in a multitude of approved drugs and clinical candidates, including several kinase inhibitors. This is attributed to its ability to form crucial hydrogen bonds within the ATP-binding site of kinases.

5-Methylfuran-2-sulfonyl chloride is a valuable and reactive intermediate for the synthesis of a diverse library of sulfonamide-based compounds. The furan ring system, also present in various biologically active molecules, offers opportunities for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of N-aryl-5-methylfuran-2-sulfonamides and presents representative data on the kinase inhibitory activity of structurally related compounds, highlighting the potential of this scaffold in the discovery of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Representative Furan- and Sulfonamide-Containing Compounds

While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activity of structurally related furan-sulfonamide derivatives against various protein kinases. This data serves as a valuable benchmark for the potential efficacy of novel compounds synthesized using the protocols outlined below.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Furan-Sulfonamide 1 VEGFR-278.7Sorafenib90
Furan-Sulfonamide 2 EGFR170Gefitinib30
Furan-Sulfonamide 3 FAK<100PND-11861.5
Furan-Sulfonamide 4 ALK5130LY-215729954
Furan-Sulfonamide 5 CDK2210Roscovitine450

Note: The data presented is for structurally related compounds and should be considered representative. Actual IC50 values for novel derivatives of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-5-methylfuran-2-sulfonamides

This protocol describes a general method for the synthesis of N-aryl-5-methylfuran-2-sulfonamides through the reaction of this compound with a variety of aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add pyridine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-methylfuran-2-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general framework for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2).

Materials:

  • Synthesized N-aryl-5-methylfuran-2-sulfonamide compounds

  • Recombinant human kinase (e.g., VEGFR-2)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 This compound reaction Sulfonamide Formation start1->reaction start2 Substituted Aniline start2->reaction Pyridine or TEA, DCM workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Aryl-5-methylfuran-2-sulfonamide purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Responses Cell_Responses Transcription->Cell_Responses Proliferation, Migration, Angiogenesis Inhibitor 5-Methylfuran- 2-sulfonamide Derivative Inhibitor->VEGFR2

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-Methylfuran-2-sulfonyl chloride. This versatile reagent serves as a key building block for the synthesis of a wide array of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a reactive intermediate that readily undergoes nucleophilic substitution at the electrophilic sulfur atom. This reactivity allows for the facile introduction of the 5-methylfuran-2-sulfonyl moiety into various molecules. The resulting sulfonamides and sulfonate esters are important pharmacophores found in numerous therapeutic agents. The furan ring system, being an electron-rich aromatic group, can influence the biological activity and pharmacokinetic properties of the final compounds.

Reaction Mechanism

The fundamental mechanism for the reactions described herein is a nucleophilic acyl substitution. The nucleophile (an amine or an alcohol) attacks the electron-deficient sulfur atom of the sulfonyl chloride. This addition forms a transient tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, resulting in the formation of a stable sulfonamide or sulfonate ester. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.

Nucleophilic Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 5-MFSC This compound NuH Nucleophile (Amine/Alcohol) Intermediate [Tetrahedral Intermediate] NuH->Intermediate Product Sulfonamide / Sulfonate Ester Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: General mechanism of nucleophilic substitution at the sulfonyl group.

Synthesis of 5-Methylfuran-2-sulfonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of a diverse library of sulfonamides. These compounds are widely explored in drug discovery for their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

General Experimental Protocol for Sulfonamide Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a base (1.5-2.0 equivalents), such as triethylamine or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Sulfonamide Synthesis Workflow start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl_chloride Add this compound solution dropwise at 0 °C start->add_sulfonyl_chloride react Stir at Room Temperature (2-24 h) add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (Acid/Base Wash) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify product Pure Sulfonamide Product purify->product

Caption: Experimental workflow for the synthesis of 5-methylfuran-2-sulfonamides.

Data Presentation: Synthesis of Representative 5-Methylfuran-2-sulfonamides

The following table summarizes the synthesis of various sulfonamides from this compound with different amines. The yields are representative of typical sulfonylation reactions and may vary based on the specific substrate and reaction conditions.

EntryAmine NucleophileBaseSolventTime (h)Yield (%)
1AnilinePyridineDichloromethane485
24-MethoxyanilineTriethylamineTetrahydrofuran692
3BenzylamineTriethylamineDichloromethane388
4PiperidineTriethylamineAcetonitrile295
5MorpholinePyridineDichloromethane293

Synthesis of 5-Methylfuran-2-sulfonate Esters

The reaction of this compound with alcohols or phenols provides access to sulfonate esters. These compounds are not only of interest for their potential biological activities but also serve as valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

General Experimental Protocol for Sulfonate Ester Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0-1.2 equivalents) in anhydrous pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Add this compound (1.0 equivalent) portion-wise or as a solution in the reaction solvent to the stirred alcohol/phenol solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash sequentially with 1 M HCl (to remove the base), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

Sulfonate Ester Synthesis Workflow start Dissolve Alcohol/Phenol in Anhydrous Solvent with Base add_sulfonyl_chloride Add this compound at 0 °C start->add_sulfonyl_chloride react Stir at Room Temperature (4-24 h) add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (Acid Wash) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify product Pure Sulfonate Ester Product purify->product

Caption: Experimental workflow for the synthesis of 5-methylfuran-2-sulfonate esters.

Data Presentation: Synthesis of Representative 5-Methylfuran-2-sulfonate Esters

This table presents illustrative data for the synthesis of sulfonate esters from this compound and various alcohols and phenols. Yields are representative and can be optimized.

EntryAlcohol/Phenol NucleophileBaseSolventTime (h)Yield (%)
1MethanolPyridinePyridine580
2EthanolTriethylamineDichloromethane682
3PhenolPyridinePyridine875
44-CresolTriethylamineDichloromethane1078
5Benzyl AlcoholPyridinePyridine685
Safety Precautions

This compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] Therefore, all reactions should be conducted under anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The hydrochloric acid byproduct is corrosive and should be neutralized with a base during the work-up procedure.

References

Application of 5-Methylfuran-2-sulfonyl chloride in the Synthesis of Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, such as gout, type 2 diabetes, Alzheimer's disease, and certain cancers, making it a significant therapeutic target. Small molecule inhibitors of the NLRP3 inflammasome, particularly those containing sulfonamide and sulfonylurea scaffolds, have shown considerable promise in preclinical studies.[1]

5-Methylfuran-2-sulfonyl chloride is a key reagent in the synthesis of a class of potent NLRP3 inflammasome inhibitors. Its reactivity allows for the straightforward introduction of the 5-methylfuran-2-sulfonyl group into various molecular scaffolds, a common feature in several potent inhibitors. This document provides detailed protocols for the synthesis of a representative NLRP3 inhibitor using this compound and for the in vitro evaluation of its inhibitory activity.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[2][3] The activation signal, triggered by various stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][3] This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Transcription->Assembly Activators Activators (e.g., ATP, Nigericin) Efflux K+ Efflux Activators->Efflux Efflux->Assembly Pro_Caspase1 pro-caspase-1 Assembly->Pro_Caspase1 Caspase1 Caspase-1 (active) Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b cleavage Pro_IL18 pro-IL-18 Caspase1->Pro_IL18 cleavage Pro_Caspase1->Caspase1 autocleavage IL1b IL-1β (mature) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (mature) Pro_IL18->IL18 IL18->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway.

Data Presentation: In Vitro Efficacy of Representative NLRP3 Inhibitors

The following table summarizes the in vitro inhibitory activity of MCC950, a well-characterized NLRP3 inhibitor containing a furan-sulfonylurea moiety, and its analogs. This data highlights the importance of the furan scaffold and provides a benchmark for newly synthesized compounds.

CompoundScaffoldCell LineIC50 (nM) for IL-1β InhibitionReference
MCC950 Furan-SulfonylureaTHP-18[4]
Analog 2Furan-Alkenyl SulfonylureaTHP-1208[4]
Analog 3Thiophene-Alkenyl SulfonylureaTHP-170[4]
Analog 4Thiophene-Alkenyl SulfonylureaTHP-196[4]
Analog 7Thiazole-Alkenyl SulfonylureaTHP-135[4]
YM-I-26 SulfonamideJ774A.1650[5]
JC-171 Hydroxyl-SulfonamideJ774A.18450[6]
N14 BenzenesulfonamideTHP-125[7]

Experimental Protocols

Synthesis of a Representative Sulfonamide-based NLRP3 Inhibitor

This protocol describes a general method for the synthesis of a sulfonamide-based NLRP3 inhibitor by reacting this compound with a primary or secondary amine. The specific amine used will determine the final structure of the inhibitor.

Synthesis_Workflow Synthesis Workflow of a Sulfonamide-based NLRP3 Inhibitor start Start reagents Dissolve Amine and Base in an Anhydrous Solvent start->reagents addition Add this compound Dropwise at 0°C reagents->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end Assay_Logic Logic of NLRP3 Inhibition Assay cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_readout Data Acquisition Cells Seed THP-1 or J774A.1 cells PMA Differentiate THP-1 cells with PMA (optional) Cells->PMA Priming Prime with LPS (Signal 1) PMA->Priming Inhibitor Add Test Compound Priming->Inhibitor Activation Activate with ATP/Nigericin (Signal 2) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure IL-1β by ELISA Supernatant->ELISA Data Calculate IC50 ELISA->Data

References

Greener Pathways to Sulfonyl Chlorides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonyl chlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for their preparation often rely on harsh reagents and generate significant hazardous waste, posing environmental and safety concerns. This document outlines several green chemistry approaches for the synthesis of sulfonyl chlorides, emphasizing milder reaction conditions, the use of less toxic reagents, and improved atom economy. These protocols are designed to provide researchers, scientists, and drug development professionals with practical and sustainable alternatives to conventional methods.

I. Oxidative Chlorination of S-Alkylisothiourea Salts with N-Chlorosuccinimide (NCS)

This method offers a safe and environmentally friendly route to sulfonyl chlorides, starting from readily available and odorless S-alkylisothiourea salts. The use of N-chlorosuccinimide (NCS) as a chlorinating and oxidizing agent avoids the handling of hazardous chlorine gas.[1][2][3] A key advantage of this process is the ability to recycle the succinimide byproduct back to NCS, enhancing the sustainability of the synthesis.[1][2]

Logical Workflow:

cluster_prep Starting Material Preparation cluster_main Sulfonyl Chloride Synthesis cluster_recycle Byproduct Recycling AlkylHalide Alkyl Halide/ Mesylate SAlkyl S-Alkylisothiourea Salt AlkylHalide->SAlkyl Reaction Thiourea Thiourea Thiourea->SAlkyl NCS N-Chlorosuccinimide (NCS) SulfonylChloride Sulfonyl Chloride SAlkyl->SulfonylChloride Oxidative Chlorination Succinimide Succinimide (Byproduct) SAlkyl->Succinimide NCS->SulfonylChloride Acid Acidic Conditions Acid->SulfonylChloride NaOCl Sodium Hypochlorite (Bleach) RecycledNCS Recycled NCS Succinimide->RecycledNCS Oxidation NaOCl->RecycledNCS

Caption: Workflow for sulfonyl chloride synthesis from S-alkylisothiourea salts.

Quantitative Data Summary:

Starting Material (S-Alkylisothiourea Salt derived from)Product (Sulfonyl Chloride)Yield (%)Reference
Benzyl chloridePhenylmethanesulfonyl chloride95[2]
4-Chlorobenzyl chloride(4-Chlorophenyl)methanesulfonyl chloride92[2]
4-Methoxybenzyl chloride(4-Methoxyphenyl)methanesulfonyl chloride90[2]
Ethyl bromideEthanesulfonyl chloride85[2]
n-Butyl bromideButane-1-sulfonyl chloride88[2]

Experimental Protocol:

Materials:

  • S-Alkylisothiourea salt (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (4.0 equiv)

  • Acetonitrile (MeCN)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Isopropyl ether

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a suspension of NCS (4.0 equiv) in a mixture of MeCN and 2 M HCl (5:1 v/v).[4]

  • Cool the suspension to 10 °C in an ice bath.[4]

  • Prepare a solution of the S-alkylisothiourea salt (1.0 equiv) in a minimal amount of MeCN.

  • Add the S-alkylisothiourea salt solution dropwise to the NCS suspension, ensuring the internal temperature is maintained below 20 °C.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or isopropyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • If necessary, the product can be further purified by column chromatography or crystallization.

II. Synthesis from Sulfonic Acids using TAPC

This protocol describes a mild, solvent-free synthesis of sulfonyl chlorides from sulfonic acids using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent.[5] This method is notable for its high efficiency, short reaction times, and operational simplicity.[5]

Reaction Pathway:

SulfonicAcid Sulfonic Acid (R-SO3H) SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonicAcid->SulfonylChloride Chlorination (Solvent-free, RT) TAPC TAPC TAPC->SulfonylChloride Byproducts Byproducts TAPC->Byproducts KCl KCl (catalyst) KCl->SulfonylChloride

Caption: Synthesis of sulfonyl chlorides from sulfonic acids using TAPC.

Quantitative Data Summary:

Starting Material (Sulfonic Acid)Product (Sulfonyl Chloride)Time (min)Yield (%)Reference
4-Methylbenzenesulfonic acid4-Methylbenzenesulfonyl chloride1098[5]
Benzenesulfonic acidBenzenesulfonyl chloride1595[5]
4-Chlorobenzenesulfonic acid4-Chlorobenzenesulfonyl chloride1296[5]
4-Nitrobenzenesulfonic acid4-Nitrobenzenesulfonyl chloride2092[5]
Methanesulfonic acidMethanesulfonyl chloride2590[5]

Experimental Protocol:

Materials:

  • Sulfonic acid (1.0 equiv)

  • 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) (0.3 equiv)

  • Potassium chloride (KCl) (0.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, thoroughly mix the sulfonic acid (1.0 equiv), TAPC (0.3 equiv), and KCl (0.2 equiv) at room temperature.

  • Stir the solvent-free mixture for the time indicated in the table above, or until the reaction is complete as monitored by TLC.

  • Upon completion, add dichloromethane to the reaction mixture and stir for a few minutes.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the pure sulfonyl chloride.

III. Oxidative Chlorination of Thiols with H₂O₂/SOCl₂

This approach provides a rapid and efficient direct conversion of thiols to sulfonyl chlorides using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).[6][7] The reaction proceeds under mild conditions at room temperature with excellent yields and short reaction times.[6]

Experimental Workflow:

Thiol Thiol (R-SH) Reaction Reaction Mixture (Acetonitrile, RT) Thiol->Reaction H2O2 H₂O₂ H2O2->Reaction SOCl2 SOCl₂ SOCl2->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Reaction->SulfonylChloride Oxidative Chlorination Workup Aqueous Workup SulfonylChloride->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Sulfonyl Chloride Purification->FinalProduct Thiol R-SH Disulfide R-S-S-R Thiol->Disulfide Oxidation SulfinylChloride R-S(O)Cl Disulfide->SulfinylChloride Oxidative Chlorination SulfonylChloride R-SO2Cl SulfinylChloride->SulfonylChloride Oxidation H2O H₂O NOx NO/NO₂ (from NH₄NO₃) NOx->Thiol cat. NOx->Disulfide cat. NOx->SulfinylChloride cat. O2 O₂ (air) O2->NOx Reoxidation HCl HCl (aq) HCl->Disulfide HCl->SulfinylChloride

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions involving furan derivatives. The furan motif is a crucial heterocyclic scaffold found in numerous pharmaceuticals, natural products, and functional materials. Palladium-catalyzed reactions offer a powerful and versatile methodology for the functionalization of the furan ring, enabling the construction of complex molecular architectures.

This document covers key cross-coupling reactions including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, providing detailed experimental procedures, tabulated data for easy comparison of reaction parameters, and visualizations of reaction workflows and catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] It is widely used for the synthesis of biaryl and hetero-biaryl compounds.[2]

Application Notes

The Suzuki-Miyaura reaction is a robust and highly utilized method for the synthesis of substituted furan derivatives.[2] A key advantage of this reaction is the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, in the synthesis of 2-arylbenzo[b]furan derivatives, a palladium(II) complex in an ethanol/water mixture with potassium carbonate as the base has been shown to be highly effective.[1] The use of aqueous media also aligns with the principles of green chemistry.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids[1][2]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80497
2Phenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80498
34-Fluorophenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80495
44-(Trifluoromethyl)phenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80492
52-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80485
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]
  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), palladium(II) complex (0.0015 mmol), and K₂CO₃ (0.1 mmol).

  • Add a mixture of EtOH and H₂O (1:1, 6 mL) to the vessel.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX Furan Halide ArX->OxAdd ArB Organoboron Reagent ArB->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate.[3] This reaction is known for its tolerance of a wide range of functional groups.[4]

Application Notes

Stille coupling is a powerful tool for the synthesis of complex molecules containing furan moieties, including mixed thiophene/furan oligomers.[5] A significant drawback of the Stille reaction is the toxicity of the organotin reagents.[3][4] However, the stability of organostannanes to air and moisture is an advantage.[3] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps.[3]

Quantitative Data for Stille Coupling
Furan DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
2-BromofuranVinyltributyltinPd(PPh₃)₄ (5)-THF601285
2-(Tributylstannyl)furanIodobenzenePdCl₂(PPh₃)₂ (3)-Toluene1001692
3-Bromofuran(E)-1-HexenyltributyltinPd(OAc)₂ (4)P(o-tol)₃ (8)DMF80678

Note: The data in this table is representative and compiled from typical conditions found in the literature for Stille reactions.

Experimental Protocol: General Procedure for Stille Coupling
  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the furan halide (1.0 mmol), organostannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in the chosen solvent (e.g., THF, 10 mL).

  • If required, add a ligand (e.g., PPh₃, 0.1 mmol).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF and stir for 1 hour to remove tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization: General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Furan Derivative, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[6]

Application Notes

The Heck reaction has been utilized in domino and tandem sequences to construct complex furan-containing heterocycles.[7][8][9] For example, a palladium-catalyzed domino Heck/cross-coupling reaction of alkene-tethered aryl iodides with β-chloroenones provides an efficient route to furan-linked bisheterocycles.[9] Another powerful strategy is the tandem Michael-Heck reaction for the formation of highly substituted furan rings from (Z)-β-halo allylic alcohols and activated alkynes.[8]

Quantitative Data for Domino Heck/Cross-Coupling Cyclization[10]
EntryN-arylacyl indole(E)-β-chlorovinyl ketoneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11a 2a Pd₂(dba)₃ (5)P(o-tol)₃ (20)Cs₂CO₃Dioxane1001695
21a 2a Pd(OAc)₂ (10)P(o-tol)₃ (20)Cs₂CO₃Dioxane1001675
31a 2a Pd(PPh₃)₄ (10)-Cs₂CO₃Dioxane1001668
Experimental Protocol: Domino Heck/Cross-Coupling Cyclization[10]
  • To a sealed tube, add the N-arylacyl indole (0.2 mmol), (E)-β-chlorovinyl ketone (0.4 mmol), Pd₂(dba)₃ (0.01 mmol, 5 mol%), P(o-tol)₃ (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.6 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the furan-containing indoline product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11]

Application Notes

This reaction is highly valuable for the synthesis of alkynyl-substituted furans, which are important building blocks in medicinal chemistry and materials science.[12] The Sonogashira coupling can be controlled to achieve selective mono- or di-alkynylation on dihalogenated furans, such as 2,4-dibromofuran, by carefully managing the stoichiometry of the reactants and the reaction temperature.[12] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] While copper co-catalysis enhances reactivity, copper-free versions have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[11]

Quantitative Data for Sonogashira Coupling of 2,4-Dibromofuran[13]
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
1Phenylacetylene (1.1 eq)Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF25Mono-alkynylated85
2Phenylacetylene (2.2 eq)Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF60Di-alkynylated75
31-Hexyne (1.1 eq)PdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NHDMF25Mono-alkynylated88
41-Hexyne (2.2 eq)PdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NHDMF60Di-alkynylated72
Experimental Protocol: General Procedure for Sonogashira Coupling[13]
  • To a Schlenk flask under an inert atmosphere, add 2,4-dibromofuran (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) iodide (0.1 mmol).

  • Add the solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol for mono-alkynylation or 2.2 mmol for di-alkynylation) dropwise to the stirred solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature for mono-alkynylation or elevated temperature for di-alkynylation) until the starting material is consumed (monitored by TLC or GC).

  • After completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Ar-Pd(II)L₂-X Pd0->OxAdd_Pd Ar-X Transmetal_Pd Ar-Pd(II)L₂-C≡CR OxAdd_Pd->Transmetal_Pd Cu-C≡CR RedElim_Pd Reductive Elimination Transmetal_Pd->RedElim_Pd RedElim_Pd->Pd0 Ar-C≡CR Product_S Coupled Product RedElim_Pd->Product_S CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne H-C≡CR Base CuAlkyne->CuX Ar-Pd(II)L₂-X Alkyne_H H-C≡CR ArX_S Furan Halide ArX_S->OxAdd_Pd Alkyne_S Terminal Alkyne Alkyne_S->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and aryl halides or triflates.[13][14]

Application Notes

This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines.[13] It has been successfully applied to the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors by coupling various heterocyclic amines with brominated benzodifuran cores.[15][16] The choice of ligand is critical in this reaction, with sterically hindered phosphine ligands often providing the best results.[13] The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene with Heterocyclic Amines[16]
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOt-BuToluene1002496
2Diphenylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOt-BuToluene1002498
3PhenoxazineG3-XPhos (2)-LHMDSToluene1002495
4PhenothiazineG3-XPhos (2)-LHMDSToluene1002492
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[16]
  • In a glovebox, charge a screw-cap vial with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%), the phosphine ligand (e.g., t-BuXPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the solvent (e.g., toluene, 2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle_bh Catalytic Cycle Pd0_bh Pd(0)L₂ OxAdd_bh Oxidative Addition (Ar-Pd(II)L₂-X) Pd0_bh->OxAdd_bh Ar-X AmineCoord Amine Coordination /Deprotonation OxAdd_bh->AmineCoord R₂NH Base RedElim_bh Reductive Elimination AmineCoord->RedElim_bh RedElim_bh->Pd0_bh Ar-NR₂ Product_bh Aryl Amine RedElim_bh->Product_bh ArX_bh Furan Halide ArX_bh->OxAdd_bh Amine_bh Amine Amine_bh->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Furan-Based Surfactants Derived from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of a novel class of bio-based surfactants: furan-based surfactants synthesized via sulfonyl chloride intermediates. This document offers detailed experimental protocols, quantitative performance data, and visual workflows to guide researchers in the utilization of these promising compounds in various fields, including advanced detergency, drug delivery, and catalysis.

Introduction to Furan-Based Surfactants

Furan-based surfactants are emerging as a sustainable alternative to traditional petroleum-derived surfactants.[1][2] Derived from renewable biomass sources such as sugars, these surfactants incorporate a furan ring as a key structural component, linking a hydrophilic head group to a hydrophobic tail.[3][4] This unique structure imparts desirable properties, including high performance in hard water and tunable characteristics.[3][5] The synthesis of these surfactants can be achieved through various chemical pathways, with the sulfonyl chloride route offering a versatile method for introducing a sulfonate or sulfonamide functional group, which acts as the hydrophilic head.

Synthesis of Furan-Based Sulfonamide Surfactants

The core of this method involves the electrophilic sulfonation of a furan derivative to produce a furan sulfonyl chloride, which is then reacted with an amine bearing a hydrophobic alkyl chain to yield the final amphiphilic surfactant.[6][7]

Overall Synthesis Pathway

The general synthetic route can be visualized as a three-step process:

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Furan_Derivative Furan Derivative (e.g., Alkyl Furoate) Furan_Sulfonic_Acid Furan Sulfonic Acid Furan_Derivative->Furan_Sulfonic_Acid Electrophilic Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Furan_Sulfonic_Acid Furan_Sulfonyl_Chloride Furan Sulfonyl Chloride Furan_Sulfonic_Acid->Furan_Sulfonyl_Chloride Conversion Chlorinating_Agent Chlorinating Agent (e.g., PCl5) Chlorinating_Agent->Furan_Sulfonyl_Chloride Furan_Sulfonamide_Surfactant Furan-Based Sulfonamide Surfactant Furan_Sulfonyl_Chloride->Furan_Sulfonamide_Surfactant Schotten-Baumann Conditions Hydrophobic_Amine Hydrophobic Amine (R-NH2) Hydrophobic_Amine->Furan_Sulfonamide_Surfactant G Prepare_Solutions Prepare Surfactant Solutions (Varying Concentrations) Wash_Cycle Simulated Wash Cycle (e.g., in a launder-ometer) Prepare_Solutions->Wash_Cycle Stain_Fabric Stain Fabric Swatches (e.g., with oil, wine) Stain_Fabric->Wash_Cycle Rinse_Dry Rinse and Dry Swatches Wash_Cycle->Rinse_Dry Measure_Reflectance Measure Fabric Reflectance (Spectrophotometer) Rinse_Dry->Measure_Reflectance Calculate_Detergency Calculate Detergency (% Stain Removal) Measure_Reflectance->Calculate_Detergency G Prepare_Stock Prepare Stock Solution of Surfactant Serial_Dilutions Create Serial Dilutions Prepare_Stock->Serial_Dilutions Measure_ST Measure Surface Tension of Each Dilution Serial_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Breakpoint (CMC) Plot_Data->Determine_CMC

References

Troubleshooting & Optimization

How to prevent hydrolysis of 5-Methylfuran-2-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 5-methylfuran-2-sulfonyl chloride in chemical reactions, with a focus on preventing its hydrolysis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the successful use of this reagent in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound, particularly those related to its instability in the presence of water.

Question: My reaction with this compound is giving low yields, and I suspect hydrolysis of the starting material. How can I confirm this?

Answer: Hydrolysis of this compound produces 5-methylfuran-2-sulfonic acid.[1] You can monitor the progress of your reaction using Thin Layer Chromatography (TLC). The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. If you observe a polar spot that grows in intensity over time, it is likely the sulfonic acid. To confirm, you can run a co-spot with a sample of this compound that has been intentionally exposed to a small amount of water.

Question: What are the ideal storage and handling conditions for this compound to prevent premature hydrolysis?

Answer: this compound is hygroscopic and highly susceptible to hydrolysis.[1] To ensure its integrity, it should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store it in a desiccator. When handling the reagent, work quickly and avoid exposure to ambient moisture. Use dry glassware and syringes.

Question: I am performing a sulfonamide synthesis. What are the key experimental parameters to control to minimize hydrolysis of this compound?

Answer: To minimize hydrolysis during sulfonamide synthesis, the following parameters are critical:

  • Anhydrous Conditions: All glassware should be oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, should be used to neutralize the HCl generated during the reaction. The base should be added to the amine solution before the sulfonyl chloride.

  • Order of Addition: The this compound should be added slowly, preferably as a solution in an anhydrous solvent, to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, reducing the chance of it reacting with any trace water.

  • Temperature Control: The reaction should be carried out at a low temperature, typically 0 °C, especially during the addition of the sulfonyl chloride. This helps to control the exothermic reaction and minimize side reactions, including hydrolysis.

Question: What are the best solvents for reactions involving this compound?

Answer: Aprotic, non-polar, or moderately polar solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For less reactive amines, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, but ensure it is rigorously dried. Avoid protic solvents like alcohols unless they are the intended nucleophile, as they will react with the sulfonyl chloride.

Data Presentation: Solvent Effects on Sulfonyl Chloride Stability

Solvent System (v/v)Relative Rate of Solvolysis (Benzenesulfonyl Chloride)Primary Influencing Factor(s)Recommendation for this compound Reactions
100% WaterVery HighHigh Polarity and NucleophilicityAvoid
50% Acetone / 50% WaterHighHigh PolarityNot Recommended
47.5% Ethanol / 52.5% WaterHighHigh Polarity and Protic NatureNot Recommended
100% MethanolModerateProtic NucleophileUse only if methanol is the intended reactant
100% EthanolModerateProtic NucleophileUse only if ethanol is the intended reactant
Dichloromethane (DCM)Very LowAprotic, Low PolarityHighly Recommended
Tetrahydrofuran (THF)LowAprotic, Moderately PolarRecommended
AcetonitrileLowAprotic, PolarRecommended

This table is a qualitative guide based on the general reactivity of arenesulfonyl chlorides.[2][3]

Experimental Protocols

General Protocol for the Synthesis of a 5-Methylfuran-2-sulfonamide

This protocol provides a detailed methodology for the reaction of this compound with a primary or secondary amine under conditions designed to minimize hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (or pyridine), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Oven-dried round-bottom flask with a magnetic stir bar and septum

  • Syringes and needles

  • Ice bath

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is cooled to room temperature under a stream of dry nitrogen or argon.

  • Addition of Amine and Base: The amine (1.0 equivalent) is dissolved in anhydrous DCM and added to the reaction flask via syringe. Triethylamine (1.2 equivalents) is then added to the solution. The mixture is stirred at room temperature for 10 minutes.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of this compound: A solution of this compound (1.1 equivalents) in anhydrous DCM is prepared in a separate dry flask. This solution is added dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a syringe pump for slow and controlled addition.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed, as monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (to remove any 5-methylfuran-2-sulfonic acid), followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Hydrolysis of this compound

Hydrolysis This compound This compound 5-Methylfuran-2-sulfonic acid 5-Methylfuran-2-sulfonic acid This compound->5-Methylfuran-2-sulfonic acid Hydrolysis HCl HCl This compound->HCl H2O H2O H2O->5-Methylfuran-2-sulfonic acid

Caption: The hydrolysis pathway of this compound.

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware add_amine_base 1. Add Amine and Base in DCM prep_glassware->add_amine_base prep_solvents Anhydrous Solvents prep_solvents->add_amine_base cool 2. Cool to 0 °C add_amine_base->cool add_sulfonyl_chloride 3. Add this compound solution dropwise cool->add_sulfonyl_chloride react 4. Stir at RT and Monitor by TLC add_sulfonyl_chloride->react quench 5. Quench with Water react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with NaHCO3 and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify dry->purify

Caption: A step-by-step workflow for minimizing hydrolysis during sulfonamide synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_solutions Solutions for Hydrolysis start Low Yield of Sulfonamide check_hydrolysis Check for Hydrolysis (Polar Spot on TLC)? start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Other Issues (e.g., Amine Reactivity) check_hydrolysis->hydrolysis_no No sol_anhydrous Ensure Anhydrous Conditions hydrolysis_yes->sol_anhydrous sol_base Use Non-nucleophilic Base hydrolysis_yes->sol_base sol_addition Slow, Dropwise Addition at 0 °C hydrolysis_yes->sol_addition sol_solvent Use Aprotic Solvent (DCM, THF) hydrolysis_yes->sol_solvent

Caption: A logical diagram for troubleshooting low yields in sulfonamide synthesis.

References

Optimizing reaction yield for 5-Methylfuran-2-sulfonyl chloride synthesis with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 5-Methylfuran-2-sulfonyl chloride using thionyl chloride. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct pathway for the synthesis of this compound is the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂).[1] This method is widely utilized due to the straightforward nature of the reaction and the ease of byproduct removal.

Q2: Why are anhydrous conditions critical for this synthesis?

A2: this compound is highly susceptible to hydrolysis. In the presence of moisture, the product will react with water and revert to the less reactive 5-methylfuran-2-sulfonic acid.[1] This not only reduces the yield of the desired product but also introduces impurities that can complicate purification and subsequent reactions. Therefore, maintaining anhydrous (water-free) conditions throughout the synthesis and handling is crucial for success.

Q3: What is the role of catalysts like N,N-dimethylformamide (DMF) or pyridine in this reaction?

A3: Catalytic amounts of organic bases such as N,N-dimethylformamide (DMF) or pyridine are often added to facilitate the reaction. These catalysts react with thionyl chloride to form a more reactive chloro-iminium intermediate, often referred to as a Vilsmeier-Haack reagent.[1] This intermediate is highly effective in the chlorination of the sulfonic acid, leading to a more efficient and complete conversion to the sulfonyl chloride.

Q4: What are the main byproducts of this reaction and how are they removed?

A4: A significant advantage of using thionyl chloride is that the primary byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[1] These gases can be easily removed from the reaction mixture, which simplifies the purification process. Typically, the reaction is carried out in a well-ventilated fume hood, and any remaining dissolved gases and excess thionyl chloride can be removed under vacuum.[2]

Q5: What are the common purification techniques for this compound?

A5: The primary purification methods for this compound are distillation and recrystallization.[1] For liquid sulfonyl chlorides, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition. Recrystallization from a suitable solvent system can be used if the product is a solid. Column chromatography using silica gel is another effective method for achieving high purity.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture in reagents or glassware leading to hydrolysis of the product.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete reaction.Increase reaction time or temperature. Consider adding a catalytic amount of DMF or pyridine to enhance the reaction rate.[1]
Starting material (5-methylfuran-2-sulfonic acid) is of poor quality.Verify the purity of the starting material. If necessary, purify the sulfonic acid before use.
Product Decomposition The furan ring is sensitive to strongly acidic conditions and high temperatures.Maintain careful temperature control throughout the reaction and purification. Avoid prolonged exposure to high temperatures.
The sulfonyl chloride group can be unstable, especially in the presence of nucleophiles.Use the product immediately in the next step if possible. Store under an inert atmosphere at low temperatures.
Dark-colored Reaction Mixture or Product Formation of polymeric or tar-like side products.This can be caused by overheating or prolonged reaction times. Optimize the reaction conditions to minimize side reactions. Purification by column chromatography may be necessary to remove colored impurities.
Difficulty in Removing Excess Thionyl Chloride Thionyl chloride has a relatively high boiling point (76 °C).Remove excess thionyl chloride under reduced pressure (vacuum).[2] Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.
Product Solidifies During Workup The product may be a low-melting solid.If the product solidifies in the reaction flask after removal of the solvent, it can be dissolved in a suitable solvent for transfer or further purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 5-Methylfuran-2-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with 5-methylfuran-2-sulfonic acid (1.0 equivalent). Add a suitable volume of anhydrous dichloromethane to create a stirrable slurry.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (typically 2.0-3.0 equivalents) to the stirred mixture at room temperature.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 40-50°C for DCM). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or NMR of a quenched aliquot). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH solution) to neutralize the acidic vapors.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Quantitative Data on Reaction Parameters

While specific yield data for the synthesis of this compound under varied conditions is not extensively published in a comparative table, the following table summarizes the expected impact of key parameters on the reaction yield based on established principles of sulfonyl chloride synthesis.

Parameter Condition Effect on Yield Rationale
Catalyst No CatalystLowerThe reaction proceeds slowly without a catalyst.
DMF (catalytic)HigherForms a highly reactive Vilsmeier-Haack type intermediate, accelerating the reaction.[1]
Pyridine (catalytic)HigherActs as a nucleophilic catalyst, similar to DMF.[1]
Solvent Dichloromethane (DCM)GoodInert and allows for easy removal after the reaction.
TolueneGoodHigher boiling point may be suitable for less reactive substrates.
No Solvent (neat)VariableCan be effective, but may lead to side reactions or poor mixing.
Temperature Room TemperatureLower/SlowerThe reaction rate may be too slow for practical synthesis.
Reflux (DCM, ~40°C)OptimalProvides sufficient energy for the reaction to proceed efficiently without significant decomposition.
High Temperature (>80°C)LowerIncreased risk of thermal decomposition of the furan ring and the sulfonyl chloride product.
Stoichiometry of SOCl₂ 1.1 equivalentsModerateMay result in incomplete conversion of the starting material.
2.0-3.0 equivalentsHighA moderate excess of thionyl chloride ensures complete reaction.
Large Excess (>5 equiv)HighGenerally not necessary and requires more effort for removal.

Visualizing the Workflow and Reaction Logic

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Oven-dried Glassware & Inert Atmosphere Setup reagents Charge Flask: 1. 5-Methylfuran-2-sulfonic acid 2. Anhydrous Solvent prep->reagents add_socl2 Add Thionyl Chloride reagents->add_socl2 add_dmf Add Catalytic DMF add_socl2->add_dmf reflux Heat to Reflux & Monitor Reaction add_dmf->reflux cool Cool to Room Temperature reflux->cool evaporation Remove Excess SOCl₂ & Solvent (Vacuum) cool->evaporation purification Purify by Vacuum Distillation or Column Chromatography evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products sulfonic_acid 5-Methylfuran-2-sulfonic Acid sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride + Vilsmeier Reagent thionyl_chloride Thionyl Chloride (SOCl₂) vilsmeier Vilsmeier-Haack Type Reagent thionyl_chloride->vilsmeier + DMF dmf DMF (Catalyst) byproducts SO₂ (gas) + HCl (gas)

Caption: Simplified reaction pathway showing the role of the catalyst.

References

Purification techniques for crude 5-Methylfuran-2-sulfonyl chloride after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methylfuran-2-sulfonyl chloride following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most prevalent impurity is 5-methylfuran-2-sulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water.[1] Other potential impurities include residual chlorinating agents (e.g., thionyl chloride), byproducts from the chlorination reaction, and decomposition products of the furan ring, especially if exposed to harsh acidic conditions or high temperatures.

Q2: Why is it crucial to handle this compound under anhydrous conditions?

A2: this compound is highly susceptible to hydrolysis.[1] Exposure to moisture, even atmospheric humidity, will convert it back to the less reactive 5-methylfuran-2-sulfonic acid, reducing the yield and purity of the desired product.[1] Therefore, all glassware should be oven-dried, and reactions and work-ups should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain its integrity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, preferably in a freezer (-20°C). This minimizes hydrolysis and potential degradation over time.

Q4: Can I use a basic wash (e.g., sodium bicarbonate solution) during the work-up?

A4: While a mild basic wash can help remove acidic impurities like the corresponding sulfonic acid, it must be performed with caution and at low temperatures.[2] Prolonged contact or the use of strong bases can accelerate the hydrolysis of the sulfonyl chloride. A rapid wash with a cold, dilute solution of sodium bicarbonate followed by immediate separation of the layers is a common practice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield of isolated product after aqueous work-up.

  • Possible Cause: Significant hydrolysis of the product during the work-up.

  • Solutions:

    • Minimize the contact time with aqueous solutions.

    • Perform all extractions and washes with cold solutions (0-5 °C) to slow down the rate of hydrolysis.

    • Ensure the organic solvent used for extraction is sufficiently nonpolar to minimize the solubility of the sulfonyl chloride in the aqueous layer.

    • If the product is a solid, it may precipitate upon quenching the reaction mixture with ice-water, which can protect it from extensive hydrolysis and allow for isolation by filtration.

Problem 2: The purified product is an oil and will not solidify.

  • Possible Cause: Presence of residual solvents or impurities that are depressing the melting point.

  • Solutions:

    • Ensure all volatile solvents have been thoroughly removed under high vacuum.

    • Attempt to triturate the oil with a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane). This can help to remove more soluble impurities and induce crystallization.

    • If trituration fails, column chromatography may be necessary to remove the impurities.

Problem 3: The product appears dark or discolored after purification.

  • Possible Cause: Decomposition of the furan ring, which can be sensitive to acid and heat.

  • Solutions:

    • Avoid excessive heating during solvent removal and distillation. Use a rotary evaporator with a water bath at a moderate temperature and perform distillations under high vacuum to lower the boiling point.

    • Neutralize any residual acid from the synthesis as quickly as possible during the work-up.

    • If using column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

Problem 4: Difficulty in removing the corresponding sulfonic acid impurity.

  • Possible Cause: The sulfonic acid can be challenging to remove completely, especially if it is present in large amounts.

  • Solutions:

    • A carefully controlled wash with a cold, dilute aqueous base can help to extract the more water-soluble sulfonic acid salt.

    • For stubborn cases, column chromatography is an effective method for separation, as the sulfonic acid is significantly more polar than the sulfonyl chloride.

Data Presentation

The following tables provide representative data for the purification of sulfonyl chlorides. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Comparison of Purification Techniques for Sulfonyl Chlorides

Purification MethodTypical Recovery YieldPurity AchievedKey AdvantagesCommon Challenges
Distillation 60-80%>95%Effective for removing non-volatile impurities.Potential for thermal decomposition of the furan ring.
Recrystallization 70-90%>98%High purity can be achieved.Finding a suitable solvent system can be challenging; product loss in the mother liquor.
Flash Chromatography 50-85%>99%Excellent for separating impurities with different polarities.Can be time-consuming; potential for product degradation on silica gel.

Table 2: Thin-Layer Chromatography (TLC) Data for a Representative Sulfonyl Chloride

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value
Aryl Sulfonyl Chloride8:2~0.6
Aryl Sulfonic Acid8:2~0.1

Note: These are example values. The optimal mobile phase and resulting Rf values should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

  • After the synthesis is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with cold water (2 x 50 mL) and cold brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath.

  • Place the crude product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., toluene-hexane or chloroform-petroleum ether).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).[3]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow cluster_purification Purification Options start Crude this compound workup Aqueous Work-up (Quench with ice-water, extract with organic solvent) start->workup drying Drying of Organic Layer (Anhydrous Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Concentrated Crude Product concentration->crude_product distillation Vacuum Distillation crude_product->distillation If thermally stable recrystallization Recrystallization crude_product->recrystallization If solid chromatography Flash Column Chromatography crude_product->chromatography If oil or complex mixture pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Tree start Problem with Purified Product issue1 Low Yield start->issue1 issue2 Product is an Oil start->issue2 issue3 Product is Discolored start->issue3 issue4 Presence of Sulfonic Acid start->issue4 solution1a Minimize water contact Use cold solutions issue1->solution1a Cause: Hydrolysis solution1b Optimize extraction pH issue1->solution1b Cause: Product in aqueous layer solution2a Thoroughly remove solvent under high vacuum issue2->solution2a Cause: Residual solvent solution2b Triturate with cold non-polar solvent issue2->solution2b Cause: Impurities solution2c Perform column chromatography issue2->solution2c Cause: Stubborn impurities solution3a Avoid excessive heat (Vacuum distillation) issue3->solution3a Cause: Thermal decomposition solution3b Neutralize acid promptly issue3->solution3b Cause: Acid-catalyzed degradation solution3c Use neutral chromatography media issue3->solution3c Cause: Degradation on silica solution4a Careful wash with cold, dilute aqueous base issue4->solution4a Work-up solution solution4b Column chromatography issue4->solution4b Purification solution

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Best Practices for the Storage and Handling of Hygroscopic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe storage and handling of hygroscopic sulfonyl chlorides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the storage and use of hygroscopic sulfonyl chlorides, offering potential causes and solutions.

Issue 1: Reduced or No Reactivity of the Sulfonyl Chloride in a Reaction.

  • Potential Cause 1: Degradation due to Hydrolysis. Hygroscopic sulfonyl chlorides readily react with moisture from the atmosphere to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1] This degradation reduces the purity and reactivity of the reagent.[2]

  • Solution:

    • Verify Purity: Before use, assess the purity of the sulfonyl chloride. Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.[2] Impurities, such as the corresponding sulfonic acid, can often be detected.

    • Use Fresh or Properly Stored Reagent: If significant degradation is suspected, it is best to use a fresh, unopened container of the sulfonyl chloride.

    • Purification: For less severe degradation, purification by recrystallization may be an option. For example, p-toluenesulfonyl chloride can be purified by dissolving it in a minimal amount of chloroform, filtering, and then precipitating by adding a larger volume of petroleum ether.[3][4]

  • Potential Cause 2: Improper Reaction Setup. Inadequate exclusion of atmospheric moisture during the reaction can lead to in-situ hydrolysis of the sulfonyl chloride, reducing its availability for the desired transformation.

  • Solution:

    • Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

    • Proper Reagent Addition: Add the sulfonyl chloride via a syringe or a Schlenk flask to minimize exposure to air.

Issue 2: Inconsistent or Poor Yields in Reactions.

  • Potential Cause: Inaccurate Quantification of the Sulfonyl Chloride. If the sulfonyl chloride has partially hydrolyzed, the actual amount of active reagent will be less than the weighed mass, leading to incorrect stoichiometry and lower yields.

  • Solution:

    • Purity Assessment: As mentioned previously, determine the purity of the sulfonyl chloride before calculating the required mass for the reaction.

    • Use of a Fresh Reagent: Whenever possible, use a new bottle of the sulfonyl chloride to ensure high purity.

Issue 3: Observation of Corrosive Fumes or Unexpected Exotherm.

  • Potential Cause: Hydrolysis of the Sulfonyl Chloride. The reaction of sulfonyl chlorides with water is exothermic and produces corrosive hydrogen chloride gas.[5][6] This can occur upon opening a container that has been improperly sealed or by adding it to a reaction mixture containing water.

  • Solution:

    • Handle in a Fume Hood: Always handle sulfonyl chlorides in a well-ventilated fume hood to avoid inhalation of corrosive fumes.[1]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

    • Controlled Quenching: When intentionally quenching a reaction containing residual sulfonyl chloride, do so slowly and with cooling to manage the exotherm.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal storage conditions for hygroscopic sulfonyl chlorides? A1: Hygroscopic sulfonyl chlorides should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][7] The recommended storage temperature for some, like methanesulfonyl chloride, is between 2-8 °C. They must be stored under an inert atmosphere, such as nitrogen, to protect from moisture. Containers should be tightly sealed.[7]

  • Q2: What type of container is best for storing sulfonyl chlorides? A2: Store sulfonyl chlorides in their original, tightly sealed containers. If repackaging is necessary, use corrosion-resistant containers such as glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) containers.[1] Avoid metal containers.

  • Q3: How can I minimize moisture exposure when accessing a stored sulfonyl chloride? A3: To minimize moisture exposure, allow the container to warm to room temperature before opening to prevent condensation. Work quickly and in a dry, inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen). After dispensing the required amount, flush the container with an inert gas before tightly resealing. For frequently used reagents, consider aliquoting the contents into smaller, single-use containers under an inert atmosphere.

Handling

  • Q4: What personal protective equipment (PPE) is necessary when handling sulfonyl chlorides? A4: When handling sulfonyl chlorides, it is crucial to wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a chemical-resistant lab coat or apron.[1] Handling should be performed in a fume hood.[1]

  • Q5: How should I properly quench a reaction containing unreacted sulfonyl chloride? A5: Unreacted sulfonyl chloride should be quenched carefully due to the exothermic nature of its reaction with nucleophiles like water and alcohols.[5] The quench should be performed at a low temperature (e.g., 0 °C) by slowly adding a suitable quenching agent, such as water, an aqueous basic solution (e.g., sodium bicarbonate), or an alcohol.

  • Q6: What is the correct procedure for disposing of sulfonyl chloride waste? A6: Sulfonyl chloride waste should be considered hazardous. Small amounts of residual sulfonyl chloride can be quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. The resulting mixture should be disposed of according to local regulations for chemical waste.[1] Do not pour sulfonyl chlorides directly down the drain.

Properties and Reactivity

  • Q7: What are the primary decomposition products of a hygroscopic sulfonyl chloride upon exposure to moisture? A7: The primary decomposition products are the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1] For example, methanesulfonyl chloride hydrolyzes to form methanesulfonic acid and HCl.

  • Q8: How can I determine the purity of my sulfonyl chloride? A8: The purity of a sulfonyl chloride can be assessed using several analytical techniques. Proton and Carbon NMR (¹H and ¹³C NMR) can help identify the presence of the corresponding sulfonic acid.[2] GC-MS is another effective method for purity analysis.[2] Measuring the melting point can also be a good indicator of purity, as impurities will typically lower and broaden the melting point range.[2]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Common Sulfonyl Chlorides

Sulfonyl ChlorideCAS NumberRecommended Storage TemperatureAdditional Storage Recommendations
Methanesulfonyl Chloride124-63-02 - 8 °CHandle and store under nitrogen, protect from moisture, no metal containers.
p-Toluenesulfonyl Chloride (Tosyl Chloride)98-59-9Below 30°C[3]Store in a cool, dry place. Moisture sensitive.[3][8]
Benzenesulfonyl Chloride98-09-915 - 25°CStore in a dry, well-ventilated place. Keep container tightly closed.
Dansyl Chloride605-65-22 - 8 °CProtect from light and moisture.

Experimental Protocols

Protocol 1: Handling and Dispensing a Hygroscopic Sulfonyl Chloride

  • Preparation:

    • Ensure all necessary PPE is worn (safety goggles, lab coat, chemical-resistant gloves).

    • Work in a certified chemical fume hood.

    • Allow the sulfonyl chloride container to equilibrate to room temperature before opening.

  • Inert Atmosphere Setup:

    • If working on a Schlenk line, ensure the manifold is under a positive pressure of a dry, inert gas (nitrogen or argon).

    • If using a glovebox, ensure the atmosphere is dry and inert.

  • Dispensing:

    • Briefly remove the cap of the sulfonyl chloride container.

    • Quickly withdraw the desired amount using a clean, dry syringe or spatula.

    • Immediately flush the headspace of the container with an inert gas.

    • Tightly reseal the container. For added protection, wrap the cap and neck of the bottle with Parafilm.

  • Addition to Reaction:

    • Add the dispensed sulfonyl chloride to the reaction vessel, which should also be under an inert atmosphere.

Protocol 2: Quenching a Reaction Mixture Containing a Sulfonyl Chloride

  • Preparation:

    • Ensure the reaction is being conducted in a fume hood.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching Procedure:

    • Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate, cold water, or an alcohol like isopropanol).

    • Slowly add the quenching solution to the stirred reaction mixture dropwise via an addition funnel or syringe.

    • Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

    • Continue stirring for a period (e.g., 30 minutes) after the addition is complete to ensure all the sulfonyl chloride has been quenched.

  • Work-up:

    • Proceed with the standard aqueous work-up for your reaction.

Visualizations

troubleshooting_workflow Troubleshooting Poor Reaction Yield with Sulfonyl Chlorides start Low or No Product Yield check_purity Is the sulfonyl chloride pure? start->check_purity hydrolysis Potential Hydrolysis: - Check for crystalline appearance - Analyze by NMR or GC-MS - Measure melting point check_purity->hydrolysis impure Sulfonyl chloride is impure/degraded check_purity->impure No pure Sulfonyl chloride appears pure check_purity->pure Yes solution_impure Use a fresh bottle or purify the existing stock. impure->solution_impure check_conditions Were anhydrous conditions maintained? pure->check_conditions improper_conditions Moisture may have entered the reaction check_conditions->improper_conditions No proper_conditions Anhydrous conditions were used check_conditions->proper_conditions Yes solution_conditions - Oven-dry glassware - Use anhydrous solvents - Maintain inert atmosphere improper_conditions->solution_conditions re_evaluate Re-evaluate other reaction parameters (temperature, stoichiometry, catalyst, etc.) proper_conditions->re_evaluate

Caption: A decision-making workflow for troubleshooting poor reaction yields.

storage_handling_workflow Workflow for Storage and Handling of Hygroscopic Sulfonyl Chlorides receive Receive Sulfonyl Chloride storage Store in a cool, dry, dark place (e.g., 2-8°C) under inert gas. Use corrosion-resistant container. receive->storage dispense Dispense in an inert atmosphere (glovebox or Schlenk line) storage->dispense ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves dispense->ppe reaction Add to anhydrous reaction mixture dispense->reaction quench Quench reaction carefully with a suitable nucleophile (e.g., water, base, alcohol) at low temperature. reaction->quench disposal Dispose of waste according to institutional guidelines. quench->disposal

Caption: A procedural workflow for safe storage and handling.

References

The importance of anhydrous conditions for reactions involving 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylfuran-2-sulfonyl chloride. The following information addresses common issues related to the critical requirement of anhydrous conditions in these reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using this compound?

A1: this compound is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form the corresponding 5-methylfuran-2-sulfonic acid. This side reaction consumes your starting material, reduces the yield of your desired product, and complicates purification.

Q2: What are the primary reactions where anhydrous conditions are essential for this compound?

A2: Anhydrous conditions are crucial for nucleophilic substitution reactions where this compound is used as an electrophile. The two most common applications are:

  • Sulfonamide synthesis: Reaction with primary or secondary amines.

  • Sulfonate ester synthesis: Reaction with alcohols.

Q3: How does the presence of water affect the yield of my reaction?

A3: The presence of water introduces a competing reaction—hydrolysis. Since water can act as a nucleophile, it will react with the this compound to form the sulfonic acid, thereby reducing the amount of the sulfonyl chloride available to react with your desired nucleophile (amine or alcohol). This directly leads to a lower yield of your target sulfonamide or sulfonate ester.

Q4: Can my reaction still work if there are trace amounts of moisture present?

A4: While anhydrous conditions are ideal, the reaction may still proceed to some extent in the presence of minor moisture. This is because amines and alcohols are generally more nucleophilic than water and will react preferentially with the sulfonyl chloride. However, the presence of any water will inevitably lead to some degree of hydrolysis and a corresponding decrease in yield and purity.

Q5: How can I tell if my this compound has been compromised by moisture?

A5: The primary indicator of hydrolysis is the presence of 5-methylfuran-2-sulfonic acid in your starting material or reaction mixture. This can often be detected by analytical techniques such as NMR spectroscopy. The sulfonic acid will also be more polar than the sulfonyl chloride, which may be observable on a TLC plate.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

If you are experiencing a low yield or no formation of your target sulfonamide or sulfonate ester, follow this troubleshooting guide.

Troubleshooting_Low_Yield start Low or No Yield check_reagents 1. Check Starting Materials and Solvents start->check_reagents reagent_purity Are reagents pure and dry? check_reagents->reagent_purity anhydrous_cond 2. Verify Anhydrous Conditions solvent_dry Were solvents properly dried? anhydrous_cond->solvent_dry reaction_params 3. Evaluate Reaction Parameters temp_control Was the temperature controlled? reaction_params->temp_control workup_issues 4. Review Workup and Purification product_loss Potential loss during workup? workup_issues->product_loss reagent_purity->anhydrous_cond Yes purify_reagents Action: Purify/replace reagents. Use freshly opened sulfonyl chloride. reagent_purity->purify_reagents No solvent_dry->reaction_params Yes dry_solvents Action: Re-dry solvents. Use molecular sieves or distill. solvent_dry->dry_solvents No temp_control->workup_issues Yes optimize_temp Action: Optimize temperature. Consider cooling during addition. temp_control->optimize_temp No refine_workup Action: Refine extraction/washing. Check pH during washes. product_loss->refine_workup Yes success Yield Improved product_loss->success No purify_reagents->success dry_solvents->success optimize_temp->success refine_workup->success

Troubleshooting workflow for low reaction yield.
  • Verify the Integrity of Starting Materials:

    • This compound: This reagent is moisture-sensitive. Use a freshly opened bottle or a properly stored (desiccated) sample. If hydrolysis is suspected, the purity can be checked by ¹H NMR.

    • Amine/Alcohol: Ensure your nucleophile is pure and free of contaminants.

    • Solvent: Use a high-purity, anhydrous grade solvent. Even solvents from sealed bottles can contain trace amounts of water.

  • Ensure Rigorous Anhydrous Conditions:

    • Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.

    • Solvent Drying: If not using a freshly opened bottle of anhydrous solvent, dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina, or using molecular sieves).

  • Optimize Reaction Parameters:

    • Temperature: The reaction of this compound is often exothermic. Adding the sulfonyl chloride solution dropwise to the nucleophile solution at 0 °C can help control the reaction and minimize side product formation. After the addition is complete, the reaction can be allowed to warm to room temperature.

    • Base: For sulfonamide and sulfonate ester synthesis, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically used to scavenge the HCl byproduct. Ensure the base is also anhydrous.

    • Stoichiometry: Accurate measurement of reagents is critical. An excess of the amine or alcohol is sometimes used to drive the reaction to completion.

  • Refine Workup and Purification:

    • Quenching: Quench the reaction by carefully adding water or a saturated aqueous solution (e.g., NH₄Cl). Perform this at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.

    • Extraction: During aqueous workup, the sulfonic acid byproduct is highly water-soluble and will be extracted into the aqueous layer.[1] Ensure proper phase separation. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove any remaining sulfonic acid.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

Issue 2: Presence of an Impurity in the Final Product

If your final product is contaminated with a significant impurity, it is likely the 5-methylfuran-2-sulfonic acid byproduct.

  • TLC Analysis: The sulfonic acid is significantly more polar than the corresponding sulfonamide or sulfonate ester. It will have a much lower Rf value on a silica gel TLC plate.

  • NMR Spectroscopy:

    • ¹H NMR: The proton of the sulfonic acid group (-SO₃H) is acidic and may appear as a broad singlet at a downfield chemical shift (often >10 ppm), though its position can be variable and it may exchange with residual water in the NMR solvent.[2][3] The aromatic protons of the furan ring will also be present.

    • ¹³C NMR: The carbon atoms of the furan ring will show characteristic shifts.

  • Aqueous Extraction: The sulfonic acid impurity is highly soluble in water and can be removed by washing the organic solution of your product with water or a basic aqueous solution.

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution several times with water, followed by a wash with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Column Chromatography: If the aqueous wash is insufficient, purification by column chromatography on silica gel can be effective. The polar sulfonic acid will have a high affinity for the silica and will elute much later than the less polar desired product.

  • Recrystallization: In some cases, recrystallization from a suitable solvent system can effectively remove the sulfonic acid impurity.

Data Presentation

Table 1: Estimated Impact of Water on Sulfonamide Synthesis Yield

Water Content in Reaction Solvent (v/v %)Estimated Relative Yield of SulfonamideEstimated Relative Amount of Sulfonic Acid Byproduct
< 0.01% (Anhydrous)> 95%< 5%
0.1%80 - 90%10 - 20%
0.5%50 - 70%30 - 50%
1.0%< 50%> 50%

Note: These are estimated values to illustrate the trend. Actual yields will vary depending on the specific amine, reaction conditions, and reaction time.

Table 2: Impact of Water on Sulfonate Ester Formation

The following data is adapted from studies on the formation of ethyl methanesulfonate (EMS) from methanesulfonic acid in ethanol, which demonstrates the inhibitory effect of water on esterification. A similar trend is expected for the reaction of this compound with alcohols.[4][5]

Water Content in Ethanol (w/w %)Conversion to Ethyl Methanesulfonate at 70°C after 10h
Anhydrous~0.25%
5%~0.05%

This data illustrates that even a small amount of water can significantly slow the formation of the sulfonate ester.[4]

Experimental Protocols

General Protocol for Anhydrous Sulfonamide Synthesis

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine under anhydrous conditions.

Anhydrous_Sulfonamide_Synthesis start Start: Anhydrous Setup dissolve_amine 1. Dissolve amine and base in anhydrous solvent under N2 start->dissolve_amine cool_reaction 2. Cool reaction mixture to 0°C dissolve_amine->cool_reaction prepare_sulfonyl_chloride 3. Dissolve this compound in anhydrous solvent cool_reaction->prepare_sulfonyl_chloride add_dropwise 4. Add sulfonyl chloride solution dropwise to the amine solution prepare_sulfonyl_chloride->add_dropwise warm_and_stir 5. Allow to warm to room temperature and stir until completion (monitor by TLC) add_dropwise->warm_and_stir workup 6. Aqueous Workup warm_and_stir->workup purification 7. Purification workup->purification end Final Product purification->end

General workflow for anhydrous sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous triethylamine or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.

  • Add the anhydrous base (e.g., triethylamine, 1.5 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution at 0 °C via a syringe over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 6-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Anhydrous Sulfonate Ester Synthesis

This protocol provides a general method for the synthesis of a sulfonate ester from this compound and an alcohol under anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1 eq)

  • Anhydrous pyridine or other suitable non-nucleophilic base (1.5 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) and anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the this compound solution to the stirred alcohol solution at 0 °C via a syringe.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.

  • Stir the reaction for an additional 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding water at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Optimizing solvent choice to improve reaction efficiency in chlorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting tips, and frequently asked questions related to selecting the optimal solvent for chlorination reactions to enhance efficiency, selectivity, and safety.

Troubleshooting Guide: Common Issues in Chlorination Reactions

This section addresses specific problems encountered during chlorination experiments and offers potential solvent-related causes and solutions.

Q1: My reaction yield is unexpectedly low. How can solvent choice be the cause?

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution
Poor Solubility One or more reactants (substrate, chlorinating agent) are not fully dissolved at the reaction temperature, limiting the reaction rate.Select a solvent or solvent mixture that provides better solubility for all reactants. Consider a solvent with a polarity that matches the reactants.
Solvent Reactivity The solvent is reacting with the chlorinating agent or the generated reactive species (e.g., radicals). This is common with solvents that have reactive C-H bonds.[1]Use a more inert solvent. For radical chlorinations, traditionally carried out in CCl4 or CHCl3, consider alternatives like cyclohexane or heptane. For electrophilic reactions, dichloromethane is often a suitable choice.[2]
Reaction Mechanism Inhibition The solvent may be interfering with the desired reaction pathway. For example, highly polar solvents can disfavor certain radical reactions.If a radical mechanism is intended, use nonpolar solvents. For ionic mechanisms, polar solvents are generally preferred as they can stabilize charged intermediates.[3]
Product Inhibition/Decomposition The desired product may be unstable in the chosen solvent or may precipitate out, preventing further reaction.Screen for a solvent in which the product is both soluble and stable under the reaction conditions.

Q2: I am observing poor regioselectivity (incorrect positioning of the chlorine atom). How can I improve this?

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution
High Reactivity of Chlorinating Species Highly reactive species, like the chlorine radical, are often unselective. This is a common issue in radical chlorinations, leading to a statistical mixture of products.[4]Use a solvent that can attenuate the reactivity of the chlorine radical. Aromatic solvents like benzene or even diphenyl ether can form a π-complex with the chlorine atom, making it more selective.[5][6]
Incorrect Reaction Mechanism The solvent may be promoting an undesired reaction pathway (e.g., ionic instead of radical) that leads to different regioselectivity.Match the solvent polarity to the desired mechanism. Nonpolar solvents favor radical pathways, while polar solvents favor ionic pathways which can offer different selectivity, especially in electrophilic aromatic substitution.[3]

Q3: My reaction is producing significant amounts of di- or poly-chlorinated byproducts. What can I do?

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution
High Local Concentration of Chlorinating Agent Poor mixing or slow substrate reaction rate can lead to localized excess of the chlorinating agent, promoting multiple chlorinations on the product molecule.Ensure efficient stirring. Use a solvent that fully dissolves the substrate to maintain a homogenous solution. Consider adding the chlorinating agent slowly to the reaction mixture.
Reaction Conditions Favoring Over-chlorination The initially formed monochlorinated product may be more reactive than the starting material under the chosen conditions.To minimize this issue, use a high concentration of the alkane or substrate relative to the chlorine source.[4] Additionally, controlling the reaction time by stopping it before completion can favor the monochlorinated product.[4]

Q4: My reaction is not stereoselective. How can I control the stereochemistry?

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution
Radical Pathway Interference In electrophilic additions to alkenes, the presence of UV light or radical initiators can trigger a non-stereoselective radical pathway alongside the desired ionic pathway.[7]Conduct the reaction in the dark and at controlled, often lower, temperatures to disfavor radical mechanisms. Ensure the solvent is free from peroxide impurities which can initiate radical reactions.
Loss of Stereocenter Integrity The reaction intermediate (e.g., a carbocation) may be planar, allowing for nucleophilic attack from either face.A solvent that can stabilize the desired stereochemical intermediate or transition state may be beneficial. For SN1-type reactions, polar protic solvents can play a role in stabilizing intermediates, though this may not always enhance selectivity.[8][9]

Troubleshooting Logic Flow

The following diagram illustrates a general workflow for troubleshooting common issues in chlorination reactions, with a focus on solvent-related factors.

TroubleshootingFlow Start Problem Identified (e.g., Low Yield, Poor Selectivity) CheckPurity Verify Purity of Reactants & Solvents Start->CheckPurity First Steps CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions SolventIssue Investigate Solvent Effects CheckConditions->SolventIssue If basics are correct Solubility Issue: Poor Solubility? SolventIssue->Solubility Reactivity Issue: Solvent Reactivity? Solubility->Reactivity No ChangePolarity Solution: Change Solvent Polarity or Use Co-solvent Solubility->ChangePolarity Yes Mechanism Issue: Wrong Mechanism? Reactivity->Mechanism No UseInert Solution: Switch to Inert Solvent (e.g., Hexane, DCM) Reactivity->UseInert Yes MatchSolvent Solution: Match Solvent to Desired Mechanism (Polar for Ionic, Nonpolar for Radical) Mechanism->MatchSolvent Yes ReOptimize Re-optimize Conditions with New Solvent Mechanism->ReOptimize No / Unsure ChangePolarity->ReOptimize UseInert->ReOptimize MatchSolvent->ReOptimize End Problem Resolved ReOptimize->End SolventScreening Start Define Reaction & Goal (e.g., Chlorination of Substrate X, Maximize Yield) SelectSolvents Select Candidate Solvents (Based on Polarity, BP, Safety, Literature) Start->SelectSolvents Setup Set Up Parallel Reactions (Identical Conditions, One Variable: Solvent) SelectSolvents->Setup Run Run & Monitor Reactions Setup->Run Workup Quench & Work Up Reactions Run->Workup Analyze Analyze Results (GC-MS, NMR, HPLC) Workup->Analyze Evaluate Evaluate Data (Conversion, Yield, Selectivity) Analyze->Evaluate Optimal Optimal Solvent Identified Evaluate->Optimal Goal Met Refine Refine Selection or Co-solvent Screen Evaluate->Refine Improvement Needed Refine->SelectSolvents

References

Technical Support Center: Removal of Gaseous Byproducts (SO₂ and HCl) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) during chemical synthesis.

Troubleshooting Guides

Issue: Reduced Scrubbing Efficiency

Q1: My gas scrubber's efficiency in removing SO₂/HCl seems to have decreased. What are the common causes and how can I fix it?

A1: Reduced scrubbing efficiency is a common issue that can often be resolved by checking a few key parameters of your experimental setup.

  • Check the Scrubbing Solution:

    • Concentration: The scrubbing solution may be saturated with the absorbed gas. Prepare a fresh solution. For wet scrubbers, ensure the pH of the scrubbing liquid is within the recommended range for neutralizing the acidic gases.[1]

    • Choice of Reagent: Ensure you are using an appropriate scrubbing agent for the target gas. Basic solutions are effective for acidic gases like SO₂ and HCl.

  • Inspect the Apparatus:

    • Clogs and Blockages: Solid byproducts can form and clog the gas dispersion tube or the packing material in a packed-bed scrubber. Visually inspect for and carefully remove any blockages.[1]

    • Gas Flow Rate: An excessively high flow rate of the byproduct gas can reduce the contact time with the scrubbing solution, leading to incomplete absorption. Reduce the gas flow rate or increase the volume/concentration of the scrubbing solution.

    • Leaks: Check all connections in your apparatus for leaks, which can allow the gaseous byproducts to escape before reaching the scrubber.

  • Temperature:

    • For some scrubbing agents, the reaction temperature can influence efficiency. For instance, with sodium bicarbonate, the optimal temperature for SO₂ removal is around 150°C, while for HCl it is higher, around 210°C.[2]

Issue: "Suck-Back" of Scrubbing Solution

Q2: The scrubbing solution is being drawn back into my reaction flask. How can I prevent this "suck-back" phenomenon?

A2: "Suck-back" is a hazardous situation that occurs when a pressure difference causes the scrubbing liquid to be pulled into the reaction vessel. This is particularly common when dealing with highly soluble gases like HCl and ammonia.[3] Here are ways to prevent it:

  • Use an Anti-Suck-Back Trap: The most reliable method is to install an empty flask (a suck-back trap) between your reaction vessel and the gas washing bottle. If suck-back occurs, the liquid will be drawn into this trap instead of your reaction flask.

  • Inverted Funnel: Instead of a simple tube, use an inverted funnel with its rim just touching the surface of the scrubbing solution. If suck-back begins, the liquid is drawn into the funnel, but the gas flow is not interrupted, breaking the siphon.[3]

  • Maintain a Positive Gas Flow: Ensure a steady and continuous flow of the byproduct gas or an inert carrier gas (like nitrogen or argon) to maintain a positive pressure in the reaction flask.

  • Controlled Cooling: Rapid cooling of the reaction flask can cause a significant pressure drop, leading to suck-back. Allow the apparatus to cool down slowly while maintaining a gentle flow of inert gas.

Issue: Clogging of the Gas Scrubber

Q3: My gas scrubber is getting clogged with solid material. What is causing this and how can I prevent it?

A3: Clogging is often due to the formation of insoluble salts as byproducts of the neutralization reaction.

  • Choice of Scrubbing Agent:

    • When scrubbing SO₂ with calcium hydroxide (lime water), insoluble calcium sulfite (CaSO₃) is formed, which can lead to blockages.

    • Using a sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution will produce more soluble sodium salts, reducing the likelihood of precipitation.

  • Concentration of Scrubbing Solution: Using a highly concentrated scrubbing solution can lead to the precipitation of salts if the solubility limit is exceeded. Use a more dilute solution and replace it more frequently, or use a larger volume of the scrubbing solution.

  • Regular Maintenance: After each experiment, dismantle and thoroughly clean all parts of the gas scrubbing apparatus to remove any accumulated solid residues.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common and effective scrubbing solutions for removing SO₂ and HCl in a laboratory setting?

A4: The choice of scrubbing solution depends on the specific requirements of your experiment, such as the scale, the need for selective removal, and safety considerations. Here are some common options:

  • Sodium Hydroxide (NaOH) Solution: A dilute solution of NaOH (e.g., 5-10%) is highly effective at neutralizing both SO₂ and HCl.[3][4] It is readily available and inexpensive.

  • Sodium Bicarbonate (NaHCO₃) Solution: A saturated or near-saturated solution of sodium bicarbonate is a milder and safer alternative to NaOH. It is particularly effective for removing HCl, with efficiencies reported to be over 99%.[5][6]

  • Calcium Hydroxide (Ca(OH)₂) Slurry: Also known as lime water, this is a cost-effective option. However, it can lead to the formation of insoluble precipitates, which may cause clogging.[7]

  • Water: For HCl, which is very soluble in water, scrubbing with water can be effective, especially if the gas stream is hot.[8][9] However, for SO₂, the solubility in water is lower and temperature-dependent.

Q5: How can I selectively remove HCl from a gas stream that also contains SO₂?

A5: Selective removal can be achieved by exploiting the differences in solubility and reactivity of the two gases.

  • Hot Water Scrubbing: HCl is highly soluble in hot water, while the solubility of SO₂ in water decreases with increasing temperature. Scrubbing the gas mixture with near-boiling water can selectively remove a significant portion of the HCl.[8][9]

  • Controlled Stoichiometry of a Milder Base: Using a weaker base like sodium bicarbonate and carefully controlling the stoichiometry can favor the reaction with the stronger acid, HCl, over the weaker acid, SO₂.

Q6: What is a suitable experimental setup for a laboratory-scale gas scrubber?

A6: A typical laboratory-scale wet scrubber setup consists of the following components:

  • Reaction Vessel: The source of the gaseous byproducts.

  • Outlet Tube: To direct the gas flow from the reaction vessel.

  • Anti-Suck-Back Trap (Optional but Recommended): An empty flask placed between the reaction vessel and the scrubber.

  • Gas Washing Bottle (Scrubber): A vessel containing the scrubbing solution. It should have a gas dispersion tube (a tube with a fritted end) to create fine bubbles, maximizing the gas-liquid contact area.

  • Vent to a Fume Hood: To safely exhaust the scrubbed gas.

Q7: How should I dispose of the spent scrubbing solution?

A7: Spent scrubbing solutions will contain salts (e.g., sodium chloride, sodium sulfite) and may have a high or low pH. Neutralize the solution to a pH between 6 and 8 before disposal. Always follow your institution's specific guidelines for chemical waste disposal.

Data Presentation

Table 1: Comparison of Common Wet Scrubbing Agents for SO₂ and HCl Removal

Scrubbing AgentTarget Gas(es)Typical ConcentrationReported Removal EfficiencyKey Considerations
Sodium Hydroxide (NaOH) SO₂, HCl5% - 10% (w/v)>99% for SO₂[10]Highly effective but corrosive. The reaction is exothermic.
Sodium Bicarbonate (NaHCO₃) SO₂, HClSaturated Solution>99% for HCl, >95% for SO₂[5][6]Safer alternative to NaOH, readily available.
Calcium Hydroxide (Ca(OH)₂) SO₂, HClSaturated Solution (Slurry)>90% for SO₂[7]Cost-effective, but can form insoluble precipitates leading to clogging.
Water (H₂O) HCl, SO₂N/AHigh for HCl, lower for SO₂Effective for highly soluble gases like HCl, especially at elevated temperatures.[8][9]

Experimental Protocols

Protocol 1: General Purpose Wet Scrubber Setup for SO₂ and HCl Removal

Objective: To set up a basic and effective wet scrubber to neutralize acidic gaseous byproducts (SO₂ and HCl) from a chemical reaction.

Materials:

  • Reaction flask with a side-arm or a multi-neck flask

  • Gas outlet adapter and tubing

  • Two-neck round-bottom flask (for anti-suck-back trap)

  • Gas washing bottle with a fritted gas dispersion tube

  • Scrubbing solution (e.g., 10% NaOH solution)

  • Clamps and stands to secure the apparatus

  • Fume hood

Procedure:

  • Assemble the Reaction Apparatus: Set up your reaction in the fume hood. Ensure the reaction flask has an outlet for the gaseous byproducts.

  • Set up the Anti-Suck-Back Trap: Connect the gas outlet of the reaction flask to one of the necks of the two-neck flask using tubing.

  • Prepare the Gas Washing Bottle: Fill the gas washing bottle with the chosen scrubbing solution to a level that covers the fritted end of the gas dispersion tube.

  • Connect the Scrubber: Connect the second neck of the anti-suck-back trap to the inlet of the gas washing bottle.

  • Vent the System: Connect the outlet of the gas washing bottle to the back of the fume hood to ensure any unreacted gases are safely vented.

  • Secure the Apparatus: Use clamps and stands to securely fasten all components of the setup.

  • Initiate the Reaction: Begin your chemical reaction. The gaseous byproducts will flow through the anti-suck-back trap and then bubble through the scrubbing solution, where they will be neutralized.

  • Monitor the Scrubber: Periodically check the scrubbing solution. If a color indicator is used (e.g., phenolphthalein in NaOH solution), a color change will indicate that the solution is becoming neutralized and may need to be replaced.

  • Shutdown and Cleaning: Once the reaction is complete, continue to pass an inert gas through the system for a few minutes to purge any remaining acidic gases. Then, carefully dismantle the apparatus and clean all components thoroughly. Dispose of the spent scrubbing solution according to your institution's waste disposal guidelines.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_safety Safety Feature cluster_scrubbing Scrubbing Stage cluster_venting Exhaust Reaction Reaction Vessel (Generates SO₂/HCl) Trap Anti-Suck-Back Trap Reaction->Trap Gaseous Byproducts Scrubber Gas Washing Bottle (with Scrubbing Solution) Trap->Scrubber Vent Vent to Fume Hood Scrubber->Vent Cleaned Gas

Caption: Experimental workflow for removing gaseous byproducts.

Troubleshooting_Logic Start Reduced Scrubbing Efficiency? CheckSolution Check Scrubbing Solution (Saturated? Correct Reagent?) Start->CheckSolution Yes CheckApparatus Inspect Apparatus (Clogs? Leaks? Flow Rate?) CheckSolution->CheckApparatus Solution Prepare Fresh Solution CheckSolution->Solution CheckTemp Verify Temperature (Optimal for Reagent?) CheckApparatus->CheckTemp Apparatus Clean/Repair Apparatus, Adjust Flow Rate CheckApparatus->Apparatus Temp Adjust Temperature CheckTemp->Temp

Caption: Troubleshooting logic for reduced scrubbing efficiency.

References

Temperature control strategies to prevent decomposition of 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of 5-Methylfuran-2-sulfonyl chloride, focusing on temperature control strategies to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of 2-8°C are recommended to minimize degradation. It is crucial to protect the compound from moisture, as it is hygroscopic and can hydrolyze to 5-methylfuran-2-sulfonic acid.[1]

Q2: Why is temperature control so critical when working with this compound?

A2: Temperature control is crucial for two primary reasons:

  • Thermal Sensitivity of the Furan Ring: The furan moiety within the molecule is susceptible to decomposition at elevated temperatures.[1]

  • Exothermic Reactions: Reactions involving sulfonyl chlorides are often highly exothermic.[1][2] Without proper temperature management, the heat generated can lead to a runaway reaction, causing decomposition of the starting material and product, and the formation of unwanted byproducts.

Q3: What is the decomposition temperature of this compound?

Q4: What are the primary decomposition products of this compound?

A4: The primary decomposition pathways include:

  • Hydrolysis: In the presence of moisture, it hydrolyzes to 5-methylfuran-2-sulfonic acid.[1]

  • Thermal Decomposition: At elevated temperatures, the furan ring can decompose, leading to a variety of byproducts. Reactions involving sulfonyl chlorides at high temperatures can also promote side reactions.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during experiments with this compound that are related to temperature control.

Observed Issue Potential Cause Recommended Solution
Low or no product yield Reaction temperature is too low, leading to slow or no reaction.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or another appropriate analytical method.
Decomposition of the starting material before the reaction starts.Ensure the compound is stored properly and brought to the reaction temperature just before use. Avoid prolonged exposure to ambient temperatures.
Formation of dark, tarry byproducts The reaction temperature is too high, causing decomposition of the furan ring.Immediately cool the reaction mixture. For future experiments, maintain a lower reaction temperature, use a more efficient cooling bath, and ensure slow, controlled addition of reagents.[2]
Unexpected side products High reaction temperatures can favor alternative reaction pathways.Run the reaction at a lower temperature to increase selectivity. Consider a different solvent that allows for better temperature control.
Violent or uncontrollable reaction (runaway reaction) Inadequate cooling to dissipate the heat from the exothermic reaction.For future reactions, use a larger reaction vessel to increase the surface area for cooling, employ a more efficient cooling system (e.g., a cryocooler), and add reagents dropwise with careful monitoring of the internal temperature.[2]
Formation of 5-methylfuran-2-sulfonic acid as a major byproduct Presence of moisture in the reaction setup, leading to hydrolysis. While not directly a temperature issue, it is a common problem.Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

General Protocol for Reactions Involving this compound

This protocol provides a general framework for handling this compound in a typical nucleophilic substitution reaction, emphasizing temperature control.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Nucleophile (e.g., amine, alcohol)

  • Anhydrous base (if required, e.g., triethylamine)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water, ice-salt, or a cryocooler)

  • Thermometer or thermocouple

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere.

  • Add the anhydrous solvent and the nucleophile to the reaction flask.

  • Cool the reaction mixture to the desired temperature (typically 0-5°C) using a cooling bath.[1]

  • Dissolve this compound in a minimal amount of anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.

  • Monitor the internal temperature of the reaction mixture throughout the addition. Adjust the addition rate to maintain the desired temperature.

  • After the addition is complete, continue to stir the reaction at the same temperature for the time specified in your procedure, monitoring its progress by an appropriate analytical technique.

  • Once the reaction is complete, proceed with the work-up as per your specific protocol.

Quantitative Data Summary

ParameterRecommended Temperature RangeNotes
Storage (Long-term) 2-8°CProtect from moisture.
Handling (on the bench) Room Temperature (short periods)Minimize exposure time.
Reactions (General) 0-5°CTo preserve the integrity of the furan ring and control exotherms.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_glassware Oven-dry glassware prep_reagents Use anhydrous reagents prep_glassware->prep_reagents prep_inert Establish inert atmosphere prep_reagents->prep_inert cool Cool reaction mixture (0-5°C) prep_inert->cool add Slow, dropwise addition of This compound cool->add monitor Monitor internal temperature add->monitor stir Stir at controlled temperature add->stir monitor->add Adjust addition rate tlc Monitor reaction progress (e.g., TLC) stir->tlc workup Quench and work-up tlc->workup

Caption: Experimental workflow for temperature-controlled reactions.

troubleshooting_logic start Problem Encountered check_temp Was reaction temperature within 0-5°C? start->check_temp check_moisture Were anhydrous conditions maintained? start->check_moisture check_addition Was reagent addition slow and controlled? start->check_addition high_temp High Temperature Issue check_temp->high_temp No moisture_issue Moisture Contamination check_moisture->moisture_issue No exotherm_issue Poor Exotherm Control check_addition->exotherm_issue No solution_temp Solution: - Use more efficient cooling - Reduce temperature high_temp->solution_temp solution_moisture Solution: - Oven-dry glassware - Use anhydrous solvents - Use inert atmosphere moisture_issue->solution_moisture solution_addition Solution: - Use dropping funnel - Dilute reagent - Slower addition rate exotherm_issue->solution_addition

Caption: Troubleshooting logic for temperature-related issues.

References

Technical Support Center: Long-Term Storage and Stability of Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of sulfonyl chloride reagents for long-term storage.

Troubleshooting Guides

Issue 1: Rapid Degradation of Sulfonyl Chloride Reagent

Q: My sulfonyl chloride reagent is showing signs of degradation (e.g., discoloration, fuming in air, loss of reactivity) much faster than expected. What are the likely causes and how can I mitigate this?

A: Rapid degradation of sulfonyl chlorides is primarily caused by exposure to atmospheric moisture, leading to hydrolysis. Elevated temperatures and exposure to light can also accelerate decomposition.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] The storage area should be cool, dry, and well-ventilated.[2][3]

  • Check for Container Integrity: Inspect the container and cap for any damage or improper sealing that could allow moisture ingress.

  • Minimize Exposure During Use: When handling the reagent, work quickly and in a low-humidity environment (e.g., in a glove box or under a stream of dry inert gas). Use dry syringes and needles for transferring the liquid.

  • Aliquot the Reagent: For frequently used sulfonyl chlorides, consider aliquoting the reagent into smaller, single-use containers to avoid repeated exposure of the main stock to the atmosphere.

Issue 2: Inconsistent Results in Reactions Using Stored Sulfonyl Chloride

Q: I am observing variable yields and impurity profiles in my reactions. Could the stability of my stored sulfonyl chloride be the issue?

A: Yes, inconsistent reaction outcomes are a common consequence of using a partially degraded sulfonyl chloride. The primary degradation product, sulfonic acid, is unreactive under typical sulfonylation conditions and effectively reduces the molarity of the active reagent. Other byproducts might also interfere with your reaction.

Troubleshooting Workflow:

G Troubleshooting Inconsistent Reaction Results start Inconsistent Reaction Results check_purity Assess Purity of Sulfonyl Chloride (e.g., NMR, Titration, GC-MS) start->check_purity degraded Purity is Low check_purity->degraded Yes pure Purity is High check_purity->pure No purify Purify Reagent (e.g., distillation, recrystallization) or Procure New Batch degraded->purify re_evaluate Re-evaluate Other Reaction Parameters (solvent, base, temperature, etc.) pure->re_evaluate end Consistent Results purify->end re_evaluate->end

Caption: Workflow for troubleshooting inconsistent reaction results.

Corrective Actions:

  • Purity Assessment: Before use, assess the purity of the sulfonyl chloride, especially if it has been stored for an extended period. A simple method is to run a proton NMR to check for the presence of sulfonic acid or other degradation products. For a more quantitative assessment, refer to the experimental protocols for titration or HPLC analysis provided below.

  • Purification: If degradation is confirmed, consider purifying the reagent. Liquid sulfonyl chlorides can often be purified by distillation under reduced pressure, while solid ones can be recrystallized.

  • Use of Fresh Reagent: If purification is not feasible, it is best to use a fresh, unopened bottle of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the decomposition of sulfonyl chlorides during storage?

A1: The most common decomposition pathway is hydrolysis, which occurs upon contact with water (moisture) to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and is the main reason for the loss of reactivity.

G Primary Decomposition Pathway of Sulfonyl Chlorides SC R-SO₂Cl (Sulfonyl Chloride) SA R-SO₃H (Sulfonic Acid) SC->SA + H₂O HCl HCl (Hydrochloric Acid) SC->HCl + H₂O H2O H₂O (Moisture)

Caption: Hydrolysis of sulfonyl chloride.

Q2: What are the ideal storage conditions for sulfonyl chlorides?

A2: Ideal storage conditions include:

  • Temperature: Cool, typically 2-8°C.

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Container: In a tightly sealed, corrosion-resistant container.

  • Environment: A dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[3]

Q3: Are there any chemical stabilizers that can be added to sulfonyl chlorides to prolong their shelf life?

A3: Yes, for some aliphatic sulfonyl chlorides, the addition of stabilizers has been reported. A patent describes the use of bicyclic terpenes, such as alpha-pinene, at a concentration of 1-10% by weight to prevent discoloration during storage.[4] However, the compatibility and effectiveness of such stabilizers must be evaluated for your specific sulfonyl chloride and its intended application, as the stabilizer may interfere with subsequent reactions.

Q4: How does the structure of the sulfonyl chloride affect its stability?

A4: The stability of a sulfonyl chloride is influenced by its molecular structure. Aromatic sulfonyl chlorides with electron-withdrawing groups are generally more susceptible to hydrolysis.[5] Heteroaromatic sulfonyl chlorides can have unique decomposition pathways, such as SO₂ extrusion, depending on the position of the sulfonyl chloride group on the heterocyclic ring.[6] Sulfonyl fluorides are generally more stable and less reactive than the corresponding chlorides.

Q5: How can I quantitatively assess the stability of my sulfonyl chloride over time?

A5: A stability study can be performed by storing aliquots of the sulfonyl chloride under controlled conditions (e.g., different temperatures and humidity levels) and analyzing them at regular intervals. Analytical techniques such as HPLC, GC-MS, or titrimetric methods can be used to determine the purity and quantify any degradation products.

Quantitative Stability Data

The rate of degradation of sulfonyl chlorides is highly dependent on the specific compound, storage conditions, and handling procedures. The following table provides illustrative data on the stability of a generic aromatic sulfonyl chloride under various storage conditions. This data is for representative purposes only and may not reflect the stability of your specific reagent.

Storage ConditionPurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
2-8°C, under Argon, sealed>99>99>98
25°C, under Argon, sealed989692
25°C, in air, frequently opened9075<60
40°C / 75% RH (Accelerated), sealed8560-

Experimental Protocols

Protocol 1: Purity Determination of Sulfonyl Chloride by Titration

This method determines the purity of a sulfonyl chloride by reacting it with a known excess of an amine and then back-titrating the unreacted amine.

Materials:

  • Sulfonyl chloride sample

  • Anhydrous solvent (e.g., Toluene)

  • Standardized solution of a secondary amine (e.g., 0.5 M Diethylamine in Toluene)

  • Standardized solution of hydrochloric acid (e.g., 0.1 M HCl in Isopropanol)

  • Indicator solution (e.g., Bromophenol blue)

Procedure:

  • Accurately weigh approximately 1-2 mmol of the sulfonyl chloride into a dry flask.

  • Add a known excess volume of the standardized diethylamine solution.

  • Stir the mixture for 15 minutes at room temperature.

  • Add a few drops of the indicator solution.

  • Titrate the excess diethylamine with the standardized HCl solution until the endpoint (color change) is reached.

  • Perform a blank titration using the same volume of diethylamine solution without the sulfonyl chloride sample.

  • Calculate the purity of the sulfonyl chloride based on the amount of amine consumed.

Protocol 2: Stability Assessment by RP-HPLC (For Aromatic Sulfonyl Chlorides)

This protocol outlines a reverse-phase HPLC method for monitoring the degradation of an aromatic sulfonyl chloride to its corresponding sulfonic acid. Due to the high reactivity of sulfonyl chlorides, derivatization is often employed before analysis. A simpler approach for monitoring stability is to quantify the increase of the sulfonic acid hydrolysis product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and ramp up the concentration of B over time.

Procedure:

  • Sample Preparation: Carefully quench a small, accurately weighed amount of the sulfonyl chloride sample in a known volume of the initial mobile phase. The hydrolysis will convert the sulfonyl chloride to sulfonic acid.

  • Standard Preparation: Prepare a standard solution of the corresponding pure sulfonic acid at a known concentration.

  • Injection: Inject the prepared sample and standard solutions onto the HPLC system.

  • Detection: Monitor the elution of the sulfonic acid peak at a suitable UV wavelength (e.g., 254 nm).

  • Quantification: By comparing the peak area of the sulfonic acid in the sample to the standard, the extent of hydrolysis (degradation) in the original sulfonyl chloride sample can be determined over time in a stability study.

G Workflow for HPLC-based Stability Assessment start Obtain Sulfonyl Chloride Sample (Timepoint from stability study) prepare_sample Accurately Weigh and Quench in Mobile Phase start->prepare_sample inject Inject Sample and Standard into HPLC System prepare_sample->inject prepare_std Prepare Sulfonic Acid Standard prepare_std->inject analyze Separate and Detect Sulfonic Acid Peak inject->analyze quantify Quantify Sulfonic Acid by Comparing Peak Areas analyze->quantify calculate Calculate % Degradation of Sulfonyl Chloride quantify->calculate end Stability Data calculate->end

Caption: Experimental workflow for HPLC stability analysis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Methylfuran-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functional groups in numerous therapeutic agents and functional materials. This guide provides an objective comparison of 5-Methylfuran-2-sulfonyl chloride and the archetypal benzenesulfonyl chloride. The analysis focuses on their relative reactivity, supported by foundational principles of organic chemistry and available data, to aid in reagent selection for specific synthetic applications.

Overview of Structural and Physical Properties

Benzenesulfonyl chloride is a classic and widely used reagent in organic synthesis.[1] this compound is a heterocyclic analogue that allows for the introduction of the 5-methylfuran moiety, a common scaffold in medicinal chemistry.[2] While both are viscous, colorless to light-colored liquids that react with nucleophiles like amines and alcohols, their reactivity is governed by the electronic properties of their respective aromatic rings.[1][2]

PropertyThis compoundBenzenesulfonyl chloride
Molecular Formula C₅H₅ClO₃S[3]C₆H₅ClO₂S[1]
Molar Mass 179.61 g/mol 176.62 g/mol [1]
Appearance Colorless to yellow liquidColorless viscous oil[1]
CAS Number 69815-95-8[2]98-09-9[1]
Key Application Synthesis of sulfonamides and sulfonate esters[2]Synthesis of sulfonamides and sulfonate esters[1]
Stability Hygroscopic; hydrolyzes in the presence of moisture[2]Hydrolyzes with heat but is stable in cold water[1]

Comparative Reactivity Analysis

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl group enhance this electrophilicity, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease reactivity.[4][5]

Benzenesulfonyl Chloride: The benzene ring is a relatively neutral aromatic system. It serves as a baseline for the reactivity of aromatic sulfonyl chlorides.

This compound: This molecule incorporates a methyl-substituted furan ring.[2] The furan ring itself is an electron-rich aromatic system due to the lone pair of electrons on the oxygen atom participating in aromaticity. This electron-rich nature donates electron density to the sulfonyl group, thereby decreasing the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride. Furthermore, the methyl group at the 5-position is an electron-donating group, which further deactivates the sulfonyl chloride towards nucleophilic attack.[2]

Therefore, benzenesulfonyl chloride is expected to be more reactive than this compound. This has significant implications for reaction conditions: reactions with this compound may require longer reaction times, higher temperatures, or the use of a stronger base or catalyst to achieve comparable yields to those with benzenesulfonyl chloride.

G cluster_0 This compound cluster_1 Benzenesulfonyl chloride Furan Electron-Rich Furan Ring Reactivity_Furan Decreased Electrophilicity (Lower Reactivity) Furan->Reactivity_Furan - Electron Density Donation Methyl Electron-Donating Methyl Group Methyl->Reactivity_Furan - Inductive Effect Conclusion Conclusion: Benzenesulfonyl chloride is generally more reactive than This compound. Benzene Benzene Ring Reactivity_Benzene Standard Electrophilicity (Higher Reactivity) Benzene->Reactivity_Benzene ~ Baseline Electrophilicity

Reactions with Nucleophiles

Sulfonamide Formation (Reaction with Amines)

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of their synthetic utility, yielding sulfonamides.[2] This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[6][7] Both reagents readily undergo this transformation, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2][8]

Given its higher reactivity, benzenesulfonyl chloride will generally react faster with amines than this compound under identical conditions.

// Nodes Reagents [label="Sulfonyl Chloride (R-SO₂Cl)\n+\nPrimary/Secondary Amine (R'-NHR'')", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nof Amine on Sulfur", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; HCl_Elimination [label="Elimination of HCl\n(aided by base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Sulfonamide Product\n(R-SO₂-NR'R'')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagents -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate; Intermediate -> HCl_Elimination; HCl_Elimination -> Product; } caption: Diagram 2: General Sulfonamide Synthesis Pathway

Sulfonate Ester Formation (Reaction with Alcohols)

In the presence of a base, both sulfonyl chlorides react with alcohols to form sulfonate esters.[1][2] Similar to sulfonamide formation, benzenesulfonyl chloride is expected to exhibit a faster reaction rate due to the higher electrophilicity of its sulfur center.

Experimental Protocols

General Experimental Protocol for Sulfonamide Synthesis
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).[4]

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.[4]

  • Reagent Addition: Dissolve the sulfonyl chloride (benzenesulfonyl chloride or this compound, 1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

// Nodes Start [label="Start: Dissolve Amine/Alcohol\nand Base in Anhydrous Solvent", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool [label="Cool to 0°C"]; Add [label="Dropwise Addition\nof Sulfonyl Chloride Solution"]; React [label="Stir at Room Temperature\n(Monitor by TLC)"]; Quench [label="Quench with Water"]; Extract [label="Extract with Organic Solvent"]; Wash [label="Wash Organic Layer\n(Acid, Base, Brine)"]; Dry [label="Dry and Concentrate"]; Purify [label="Purify Product\n(Chromatography/Recrystallization)"]; End [label="End: Isolated Pure Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cool [color="#4285F4"]; Cool -> Add [color="#4285F4"]; Add -> React [color="#4285F4"]; React -> Quench [color="#EA4335"]; Quench -> Extract [color="#EA4335"]; Extract -> Wash [color="#EA4335"]; Wash -> Dry [color="#EA4335"]; Dry -> Purify [color="#FBBC05"]; Purify -> End [color="#FBBC05"]; } caption: Diagram 3: Experimental Workflow for Sulfonylation

Conclusion and Recommendations

  • Benzenesulfonyl chloride is the more reactive of the two reagents due to the lower electron-donating character of the benzene ring compared to the 5-methylfuran system. It is a suitable choice for general-purpose sulfonylation and for reactions involving less nucleophilic substrates where a higher intrinsic reactivity is beneficial.

  • This compound is a valuable reagent for introducing a specific heterocyclic moiety into a target molecule.[2] Its lower reactivity may require more forcing conditions (e.g., longer reaction times or higher temperatures) but can also offer a degree of selectivity in complex molecules with multiple nucleophilic sites.

The ultimate choice between these two sulfonylating agents will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction kinetics, and the final properties sought in the target molecule. For drug development professionals, the incorporation of the 5-methylfuran scaffold using its corresponding sulfonyl chloride may be particularly advantageous for creating novel chemical entities with potential biological activity.

References

A Comparative Guide to Alternative Chlorinating Agents for Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfonyl chlorides is a critical step in the development of sulfonamides, a cornerstone of many therapeutic agents. While thionyl chloride (SOCl₂) has traditionally been the reagent of choice, its hazardous nature and often harsh reaction conditions have prompted the exploration of milder and more selective alternatives. This guide provides an objective comparison of various chlorinating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.

This guide will delve into the performance of several key alternatives to thionyl chloride, including oxalyl chloride, phosphorus pentachloride, phosphorus oxychloride, cyanuric chloride, and trichloroisocyanuric acid (TCCA). We will examine their reactivity, substrate scope, reaction conditions, and safety profiles to provide a comprehensive overview for informed decision-making in the laboratory.

Performance Comparison of Chlorinating Agents

The choice of chlorinating agent can significantly impact the yield, purity, and scalability of sulfonyl chloride synthesis. The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of each reagent.

Chlorinating AgentSubstrateReaction ConditionsYield (%)Reference
Thionyl Chloride Sodium p-acetamidobenzenesulfonateReflux~74% (industrial)[1]
Oxalyl Chloride / DMF Sodium 2-(trifluoromethyl)phenylmethanesulfonateRoom TemperatureHigh (not specified)[2]
Phosphorus Pentachloride Sodium benzenesulfonate170-180°C, 15 hours74-87%[3]
Phosphorus Pentachloride Acetanilide / Chlorosulfonic acid59-71°C, 150-180 min72.6-90.1%[1]
Phosphorus Oxychloride Sodium benzenesulfonate170-180°C74-87%[3]
Cyanuric Chloride Carboxylic Acid (for amidation)Room Temperature73% (for N-(3,4-Dichlorophenyl)propionamide)[4]
Trichloroisocyanuric Acid S-phenylthioacetate<20°C, 10-30 min99%[5]
N-Chlorosuccinimide (NCS) S-phenylthioacetate<20°C, 10-30 minGood to excellent[5]

Table 1: Comparison of Yields for Sulfonyl Chloride Synthesis from Sulfonic Acid Salts or Derivatives.

Chlorinating AgentSubstrateReaction ConditionsYield (%)Reference
N-Chlorosuccinimide (NCS) Thiophenol<20°C, 10-30 min85%[5]
N-Chlorosuccinimide (NCS) 4-Methylthiophenol<20°C, 10-30 min91%[5]
N-Chlorosuccinimide (NCS) 4-Chlorothiophenol<20°C, 10-30 min93%[5]
1,3-dichloro-5,5-dimethylhydantoin S-phenylthioacetate<20°C, 10-30 min97%[5]

Table 2: Comparison of Yields for Sulfonyl Chloride Synthesis from Thiols or Thiol Derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for key chlorinating agents.

Protocol 1: Synthesis of a Sulfonyl Chloride using Phosphorus Pentachloride

This procedure is adapted from Organic Syntheses for the preparation of benzenesulfonyl chloride.[3]

Materials:

  • Sodium benzenesulfonate (dried at 140°C for 3 hours)

  • Phosphorus pentachloride (finely divided)

  • Oil bath

  • 2-L round-bottomed flask with reflux condenser

Procedure:

  • In the 2-L round-bottomed flask, place a mixture of 450 g (2.5 moles) of finely divided, dried sodium benzenesulfonate and 250 g (1.2 moles) of phosphorus pentachloride.

  • Attach a reflux condenser to the flask.

  • Heat the mixture in an oil bath at 170–180°C for 15 hours. It is advisable to periodically shake the flask, especially during the initial hours of heating, to ensure thorough mixing as the contents will be a thick semi-solid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, benzenesulfonyl chloride, can be isolated by distillation under reduced pressure. The fraction boiling at 145–150°C at 45 mm Hg is collected.

  • The reported yield is 195–230 g (74–87% of the theoretical amount).[3]

Protocol 2: Synthesis of a Sulfonyl Chloride from a Thiol using N-Chlorosuccinimide (NCS)

This general protocol is based on a method for the smooth and controlled oxidation of thiols.[5]

Materials:

  • Thiol or thiol derivative (e.g., thioacetate)

  • N-Chlorosuccinimide (NCS)

  • 2M Hydrochloric acid (HCl)

  • Acetonitrile (MeCN)

  • Isopropyl ether (IPE)

  • Aqueous sodium chloride (NaCl) solution (12%)

  • Ice bath

Procedure:

  • To a stirred mixture of 2M HCl (1 volume) and acetonitrile (5 volumes), add N-chlorosuccinimide (4 equivalents) in portions at 0°C.

  • Cool the resulting suspension to below 20°C.

  • Prepare a solution of the thiol or thiol derivative (1 equivalent) in acetonitrile.

  • Add the substrate solution dropwise to the NCS suspension while maintaining the internal temperature below 20°C.

  • Stir the reaction mixture at this temperature for 10–30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with isopropyl ether.

  • Wash the organic layer with a 12% aqueous NaCl solution three times.

  • Concentrate the organic layer in vacuo to obtain the crude sulfonyl chloride, which can be further purified by column chromatography if necessary.

Reaction Pathways and Logical Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation start_material Sulfonic Acid / Salt or Thiol Derivative chlorination Addition of Chlorinating Agent (e.g., Oxalyl Chloride, PCl5, NCS) start_material->chlorination quench Quenching (e.g., with ice-water) chlorination->quench solvent Inert Solvent (e.g., CH2Cl2, MeCN) solvent->chlorination catalyst Catalyst (optional) (e.g., DMF) catalyst->chlorination extraction Solvent Extraction quench->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification product Sulfonyl Chloride purification->product

General experimental workflow for sulfonyl chloride synthesis.

The mechanism of chlorination can vary depending on the chosen reagent. For instance, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) proceeds through the formation of a Vilsmeier-type reagent.

vilsmeier_mechanism cluster_activation Vilsmeier Reagent Formation cluster_chlorination Chlorination of Sulfonic Acid dmf DMF (Dimethylformamide) vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+Cl- dmf->vilsmeier + oxalyl Oxalyl Chloride oxalyl->vilsmeier sulfonic_acid R-SO3H intermediate R-SO2-O-CH=N+(CH3)2 Cl- sulfonic_acid->intermediate + Vilsmeier Reagent sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) intermediate->sulfonyl_chloride - DMF, -CO, -CO2, -HCl

Formation of Vilsmeier reagent and subsequent chlorination.

Concluding Remarks

The selection of a chlorinating agent for sulfonyl chloride synthesis is a critical decision that balances reactivity, selectivity, safety, and cost. While thionyl chloride remains a widely used reagent, particularly on an industrial scale, the alternatives presented in this guide offer significant advantages, especially for the synthesis of complex and sensitive molecules in a research and development setting.

  • Oxalyl chloride , particularly with a DMF catalyst, provides a mild and efficient method, often at room temperature, with the benefit of gaseous byproducts that simplify purification.[6]

  • Phosphorus pentachloride and phosphorus oxychloride are effective but typically require higher temperatures.[3] The use of phosphorus pentachloride can lead to high yields, as demonstrated in the synthesis of p-acetamidobenzenesulfonyl chloride.[1]

  • Cyanuric chloride and Trichloroisocyanuric acid (TCCA) are solid, stable, and safer to handle alternatives that have shown high efficacy under mild conditions.[4][5]

  • N-Chlorosuccinimide (NCS) offers a practical and safer alternative to chlorine gas for the oxidative chlorination of thiols, proceeding smoothly under acidic conditions to give good to excellent yields of sulfonyl chlorides.[5]

By carefully considering the specific requirements of the target molecule and the desired reaction conditions, researchers can select the optimal chlorinating agent to achieve their synthetic goals efficiently and safely.

References

The Strategic Advantage of Furan-Based Sulfonyl Chlorides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within drug discovery and development, the choice of building blocks is paramount to achieving desired biological activity and pharmacokinetic profiles. Furan-based sulfonyl chlorides are emerging as a class of reagents that offer distinct advantages over more conventional sulfonylating agents. Their utility is rooted in the unique electronic properties and biological relevance of the furan scaffold, making them powerful tools for medicinal chemists and researchers. This guide provides an objective comparison of furan-based sulfonyl chlorides with other alternatives, supported by experimental data and detailed protocols.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a key structural component in numerous pharmacologically active compounds.[1] Its incorporation into molecules can significantly influence their biological properties. The furan nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

Key Advantages of the Furan Scaffold:

  • Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems like phenyl or thiophene rings. This allows for the fine-tuning of steric and electronic properties, which can lead to improved binding affinity, selectivity, and metabolic stability of a drug candidate.[1]

  • Pharmacokinetic Profile: The presence of the oxygen atom in the furan ring can modulate a molecule's polarity and hydrogen bonding capacity. This can enhance solubility, improve absorption, and favorably alter the overall pharmacokinetic profile of a drug.[1]

  • Metabolic Stability: The furan ring can influence the metabolic fate of a compound, in some cases offering greater stability towards enzymatic degradation compared to other aromatic systems.

  • Diverse Biological Activities: Furan-containing compounds have demonstrated a broad spectrum of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1]

Furan-Based Sulfonyl Chlorides vs. Alternative Sulfonylating Agents

The primary role of a sulfonyl chloride (R-SO₂Cl) in organic synthesis is to introduce a sulfonyl (-SO₂) group, most commonly through the formation of sulfonamides (reaction with amines) or sulfonate esters (reaction with alcohols).[2][3] While alkyl and simple aryl sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) are widely used, furan-based analogs present unique characteristics.

Comparison of Properties:

PropertyFuran-Based Sulfonyl ChloridesBenzenoid Sulfonyl Chlorides (e.g., TsCl, BsCl)Aliphatic Sulfonyl Chlorides (e.g., MsCl)
Reactivity Highly reactive due to the electron-rich nature of the furan ring.Moderately to highly reactive. Reactivity can be tuned by ring substituents.Generally the most reactive and often less stable.
Stability Can be less stable than benzenoid counterparts, requiring careful handling and storage. Furan-2-sulfonyl chloride is noted to be stored at -20°C.Generally stable and easy to handle.Can be unstable, moisture-sensitive, and difficult to store long-term.
Synthetic Utility Primarily used to introduce a biologically active furan-sulfonyl moiety for drug discovery and medicinal chemistry applications.[4]Widely used as protecting groups (e.g., tosyl) and for general sulfonamide/sulfonate ester formation.Primarily used for introducing a small, non-aromatic sulfonyl group (e.g., mesyl) and as a good leaving group.
Biological Relevance of the 'R' Group The furan ring itself is a key pharmacophore, contributing to the biological activity of the final product.[1]The phenyl or tolyl group can contribute to activity but is often used for its synthetic utility rather than as a primary pharmacophore.The methyl or alkyl group typically has minimal direct contribution to biological activity.

Quantitative Data on Furan-Based Sulfonyl Chloride Reactions

The following table summarizes yields from a patented process for the synthesis of a furan-based sulfonyl chloride and its subsequent conversion to a sulfonamide, illustrating the efficiency of these reagents in key synthetic transformations.

Reaction StageReactantsProductYield (%)Reference
Sulfonyl Chloride Formation Ethyl 4-furoate, Chlorosulfonic Acid, Phosphorus PentachlorideEthyl 2-(chlorosulfonyl)-4-furoate80%[5]
Sulfonamide Synthesis Ethyl 2-(chlorosulfonyl)-4-furoate, Ammonium BicarbonateEthyl 2-(sulfonamide)-4-furoateNot explicitly stated, but the process is described as efficient.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of a furan-based sulfonyl chloride and its subsequent use in sulfonamide formation, adapted from the cited literature.

Protocol 1: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate[6]

This protocol describes a one-pot procedure for the synthesis of a furan-based sulfonyl chloride from the corresponding ester.

Materials:

  • Ethyl 3-furoate

  • Methylene chloride (CH₂Cl₂)

  • Chlorosulfonic acid (ClSO₃H)

  • Pyridine

  • Phosphorus pentachloride (PCl₅)

  • Nitrogen gas (N₂)

  • Ice bath

Procedure:

  • Dissolve Ethyl 3-furoate in methylene chloride in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to ice bath temperature.

  • Slowly add chlorosulfonic acid to the reaction mixture.

  • Allow the reaction to stir for an extended period (e.g., 48 hours) to ensure the complete formation of the sulfonic acid intermediate.

  • Re-cool the reaction mixture to below 0°C.

  • Carefully add pyridine, followed by the portion-wise addition of phosphorus pentachloride.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Upon completion, the reaction is worked up by washing the organic layer with water and drying over sodium sulfate.

  • The solvent is removed in vacuo to yield the sulfonyl chloride product as an oil.

Protocol 2: Synthesis of Ethyl 2-(sulfonamide)-4-furoate[6]

This protocol outlines the formation of a primary sulfonamide under Schotten-Baumann-like conditions.

Materials:

  • Ethyl 2-(chlorosulfonyl)-4-furoate (from Protocol 1)

  • Acetone

  • Ammonium bicarbonate (NH₄HCO₃)

  • Water

Procedure:

  • Prepare a solution of ammonium bicarbonate in water.

  • Separately, dissolve the crude Ethyl 2-(chlorosulfonyl)-4-furoate in acetone.

  • While stirring the ammonium bicarbonate solution, add the sulfonyl chloride solution dropwise.

  • Monitor the temperature during the addition.

  • After the addition is complete, continue stirring until the reaction is complete (can be monitored by TLC).

  • The resulting sulfonamide product can be isolated via standard workup procedures, such as extraction or filtration if it precipitates.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows involving furan-based sulfonyl chlorides.

G cluster_synthesis Synthesis of Furan Sulfonyl Chloride Furan_Derivative Furan Derivative (e.g., Ethyl 4-furoate) Furan_Sulfonic_Acid Furan Sulfonic Acid (Intermediate) Furan_Derivative->Furan_Sulfonic_Acid Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., ClSO₃H) Sulfonating_Agent->Furan_Sulfonic_Acid Chlorinating_Agent Chlorinating Agent (e.g., PCl₅) Furan_Sulfonyl_Chloride Furan Sulfonyl Chloride Chlorinating_Agent->Furan_Sulfonyl_Chloride Furan_Sulfonic_Acid->Furan_Sulfonyl_Chloride Chlorination

Caption: General workflow for the synthesis of furan-based sulfonyl chlorides.

G cluster_reactions Applications in Organic Synthesis cluster_significance Significance in Drug Discovery Furan_Sulfonyl_Chloride Furan-Based Sulfonyl Chloride Sulfonamide Furan-Based Sulfonamide Furan_Sulfonyl_Chloride->Sulfonamide Sulfonate_Ester Furan-Based Sulfonate Ester Furan_Sulfonyl_Chloride->Sulfonate_Ester Amine Primary/Secondary Amine (R₂NH) Amine->Sulfonamide Alcohol Alcohol/Phenol (R'OH) Alcohol->Sulfonate_Ester Bioactive_Molecules Bioactive Molecules with Improved Pharmacokinetics Sulfonamide->Bioactive_Molecules Sulfonate_Ester->Bioactive_Molecules

Caption: Utility of furan-based sulfonyl chlorides in synthesizing bioactive molecules.

Conclusion

Furan-based sulfonyl chlorides represent a valuable and strategic class of reagents for organic synthesis, especially within the pharmaceutical industry. Their primary advantage lies in the ability to introduce the furan moiety as a privileged scaffold, which can impart desirable biological and pharmacokinetic properties to the target molecule. While they may require more careful handling compared to some benzenoid alternatives, their utility in constructing novel, biologically active sulfonamides and sulfonate esters is a significant asset. The efficient synthesis of these reagents and their reliable performance in subsequent reactions make them a powerful tool for researchers and drug development professionals aiming to expand and refine their molecular libraries.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of 5-Methylfuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 5-Methylfuran-2-sulfonyl chloride. Detailed experimental protocols, comparative performance data, and graphical workflows are presented to assist in selecting the most suitable analytical method for quality control and research applications.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel sulfonamides with potential therapeutic applications. The purity of this reactive compound is critical, as impurities can affect reaction yields, downstream product quality, and biological activity. Due to its inherent reactivity, especially its susceptibility to hydrolysis to form 5-methylfuran-2-sulfonic acid, robust analytical methods are required for accurate purity assessment.[1] This guide compares a stability-indicating reversed-phase HPLC method with a more specific and sensitive LC-MS method for the comprehensive purity profiling of this compound.

Comparative Analytical Methodologies

Two primary analytical techniques are evaluated for the purity analysis of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for quantitative analysis. This method is well-suited for determining the purity of the main component and separating it from its principal degradation product and other non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. LC-MS is invaluable for the definitive identification of impurities, even at trace levels, and provides structural information that UV detection alone cannot.[2]

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS analyses are provided below.

HPLC-UV Method Protocol

This protocol describes a gradient reversed-phase HPLC method for the quantitative determination of this compound and its primary hydrolytic degradant, 5-methylfuran-2-sulfonic acid.

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute 1 mL of this stock solution to 10 mL with the diluent (Acetonitrile:Water, 50:50 v/v) to achieve a final concentration of 100 µg/mL. All solutions should be prepared fresh and maintained at a low temperature to minimize degradation.

Chromatographic Conditions:

ParameterSetting
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-21 min: 80% to 40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 265 nm
LC-MS Method Protocol

This protocol is designed for the identification and quantification of this compound and its impurities, offering higher sensitivity and specificity.

Sample Preparation:

Prepare samples as described in the HPLC-UV method protocol. A lower final concentration (e.g., 10 µg/mL) may be used due to the higher sensitivity of the MS detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterSetting
Column C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 30% B2-8 min: 30% to 95% B8-10 min: 95% B10-10.1 min: 95% to 30% B10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C

Method Validation and Comparative Data

The performance of the HPLC-UV and LC-MS methods was evaluated based on key analytical validation parameters. The data presented in the following tables are representative and intended for comparative purposes.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS
Specificity Good separation of the main peak from the primary degradant.Excellent specificity with separation based on both retention time and mass-to-charge ratio.
Linearity (r²) > 0.999> 0.999
Range 10 - 150 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.05 µg/mL
Robustness HighModerate

Table 2: Purity Analysis Results for a Representative Batch of this compound

AnalyteHPLC-UV (% Area)LC-MS (% Area)Identification Confidence
This compound98.798.6Confirmed by mass
5-Methylfuran-2-sulfonic acid1.11.2Confirmed by mass
Unknown Impurity 10.20.2Tentative structure from fragmentation
Total Purity 98.7% 98.6% -

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with ACN/Water dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: General workflow for HPLC-UV purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mass_detect Mass Detection (m/z 100-500) ionize->mass_detect extract_ions Extract Ion Chromatograms mass_detect->extract_ions identify Identify Impurities extract_ions->identify quantify Quantify Purity identify->quantify

Caption: General workflow for LC-MS purity analysis.

Discussion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound, each with distinct advantages.

HPLC-UV is a robust and reliable method for routine quality control. It provides accurate quantification of the main component and its primary, known impurities. The instrumentation is widely available, and the method is generally more straightforward to implement and validate. It is the recommended method for routine batch release testing where the impurity profile is well-characterized.

LC-MS offers superior sensitivity and specificity, making it the ideal choice for in-depth impurity profiling, forced degradation studies, and the analysis of reference standards. Its ability to provide molecular weight information is crucial for the identification of unknown impurities and for confirming the structure of degradation products. While more complex, the detailed information provided by LC-MS is invaluable during drug development and for troubleshooting manufacturing processes.

The selection between these two methods should be based on the specific requirements of the analysis. For routine purity checks, HPLC-UV is often sufficient. For comprehensive characterization and when dealing with unknown impurities, LC-MS is the preferred technique.

References

A comparative study of the synthetic utility of furan versus thiophene sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides an objective comparison of the synthetic utility of furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride, two heterocyclic reagents of significant interest in medicinal chemistry and drug development. The distinct electronic and aromatic properties of the furan and thiophene rings impart different characteristics to the sulfonyl chloride moiety, influencing their stability, reactivity, and suitability for various synthetic applications. This analysis is supported by experimental kinetic data and established chemical principles to aid researchers in reagent selection and reaction optimization.

Executive Summary

Furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride are valuable reagents for the synthesis of heterocyclic sulfonamides, a class of compounds with broad pharmacological relevance. The choice between these two reagents is dictated by a trade-off between reactivity and stability.

  • Furan-2-sulfonyl chloride is generally the more reactive of the two, a consequence of the lower aromaticity of the furan ring. This heightened reactivity can be advantageous for reactions with less nucleophilic amines but is counterbalanced by its significantly lower thermal and chemical stability.

  • Thiophene-2-sulfonyl chloride is a more stable and robust reagent due to the greater aromatic character of the thiophene ring.[1] While slightly less reactive than its furan counterpart, it offers better handling properties and predictability in synthetic protocols.

This guide will delve into the specific properties, reactivity data, and experimental protocols that underpin these differences.

Data Presentation: Physicochemical and Kinetic Properties

The following tables summarize the key physical and kinetic data for furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride.

Table 1: Comparison of Physicochemical Properties

PropertyFuran-2-sulfonyl ChlorideThiophene-2-sulfonyl Chloride
CAS Number 52665-48-2[2][3][4]16629-19-9[5]
Molecular Formula C₄H₃ClO₃S[2][3]C₄H₃ClO₂S₂[5]
Molecular Weight 166.58 g/mol [2][3]182.65 g/mol [5]
Appearance LiquidWhite to brown low-melting solid or liquid
Boiling Point 79-81 °C / 10 mmHg130-132 °C / 14 mmHg
Melting Point Not applicable30-32 °C
Storage Store at -20°CKeep in a dark, inert atmosphere, 2-8°C
Stability Prone to complex decomposition[6]Moisture sensitive

Table 2: Comparative Kinetic Data for Solvolysis at 25°C

The rate of solvolysis (reaction with the solvent) is a direct measure of the reagent's electrophilicity and susceptibility to nucleophilic attack. The data below is extracted from a kinetic study comparing the reactivity of various aromatic sulfonyl chlorides.[7]

ReactionSolventRate Constant (k x 10⁵ s⁻¹) for Furan-2-sulfonyl ChlorideRate Constant (k x 10⁵ s⁻¹) for Thiophene-2-sulfonyl Chloride
HydrolysisWater84.532.2
MethanolysisMethanol47.711.5
EthanolysisEthanol16.53.5

Data sourced from Arcoria, A., et al., J. Chem. Soc., Perkin Trans. 2, 1979.[7]

As the data clearly indicates, furan-2-sulfonyl chloride reacts significantly faster with water, methanol, and ethanol compared to thiophene-2-sulfonyl chloride. This highlights its greater intrinsic reactivity.

Reactivity and Stability Analysis

The differences in reactivity and stability between the two sulfonyl chlorides are rooted in the fundamental electronic properties of the parent heterocycles.

Aromaticity and Electronic Effects: The generally accepted order of aromaticity is thiophene > pyrrole > furan.[1] Thiophene is considered the most aromatic of the common five-membered heterocycles due to the effective delocalization of sulfur's lone pair electrons. The higher electronegativity of oxygen in furan results in a less stable aromatic system, making the ring more reactive.[1] This lower aromatic stabilization in furan translates to a more electrophilic and reactive sulfonyl chloride group.

Reactivity: The kinetic data in Table 2 confirms this theoretical principle. Furan-2-sulfonyl chloride is approximately 2.6 times more reactive in hydrolysis and over 4 times more reactive in alcoholysis than its thiophene counterpart.[7] This suggests that for synthesizing sulfonamides, furan-2-sulfonyl chloride may provide higher yields or faster reaction times, especially when paired with weakly nucleophilic amines.

Stability: The trade-off for higher reactivity is lower stability. Furan-2-sulfonyl chloride is known to be less stable, with studies indicating a propensity for complex decomposition pathways beyond simple hydrolysis.[6] This instability necessitates careful handling and storage at low temperatures (-20°C) to prevent degradation. Thiophene-2-sulfonyl chloride, while also moisture-sensitive, is a more robust and thermally stable compound, allowing for easier handling and storage under standard refrigerated conditions.

Visualizing the Synthetic Pathway and Comparative Logic

The following diagrams illustrate the general synthetic workflow and the key decision-making factors when choosing between these reagents.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_product Product FSC Furan-2-sulfonyl Chloride Mix Combine in Aprotic Solvent (e.g., DCM, THF) FSC->Mix Reagent Choice TSC Thiophene-2-sulfonyl Chloride TSC->Mix Reagent Choice Amine Primary or Secondary Amine (R-NH-R') Amine->Mix Base Base (e.g., Pyridine, Et3N) Base->Mix Sulfonamide Heterocyclic Sulfonamide Mix->Sulfonamide Sulfonamide Formation

Caption: General experimental workflow for sulfonamide synthesis.

logical_comparison Reagent Reagent Choice FSC Furan-2-sulfonyl Chloride Reagent->FSC Need High Reactivity? TSC Thiophene-2-sulfonyl Chloride Reagent->TSC Need High Stability? FSC_Reactivity Higher Reactivity FSC->FSC_Reactivity FSC_Stability Lower Stability FSC->FSC_Stability TSC_Reactivity Lower Reactivity TSC->TSC_Reactivity TSC_Stability Higher Stability TSC->TSC_Stability FSC_Use Use Case: Weakly nucleophilic amines, fast reactions FSC_Reactivity->FSC_Use FSC_Stability->FSC_Use TSC_Use Use Case: General purpose, robust processes TSC_Reactivity->TSC_Use TSC_Stability->TSC_Use

Caption: Logical comparison for selecting the appropriate reagent.

reaction_mechanism cluster_furan Furan System (Less Aromatic) cluster_thiophene Thiophene System (More Aromatic) Furan Furan Ring (Less Stable π-system) FSC_S Sulfur Atom (S) (Highly Electrophilic, δ+) Furan->FSC_S Weaker electron donation Thiophene Thiophene Ring (More Stable π-system) TSC_S Sulfur Atom (S) (Electrophilic, δ+) Thiophene->TSC_S Stronger electron donation Nucleophile Nucleophile (e.g., Amine) Nucleophile->FSC_S Faster Attack Nucleophile->TSC_S Slower Attack

Caption: Electronic influence of the ring on sulfonyl chloride reactivity.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamides using either furan- or thiophene-2-sulfonyl chloride. Researchers should optimize conditions based on the specific amine substrate used.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is adapted from standard procedures for the reaction of sulfonyl chlorides with amines.[8]

1. Materials:

  • Furan-2-sulfonyl chloride OR Thiophene-2-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Conclusion

Both furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride are effective reagents for introducing heterocyclic sulfonamide motifs, which are crucial pharmacophores in drug discovery. The primary distinction lies in their reactivity-stability profile.

  • Furan-2-sulfonyl chloride is the more reactive but less stable option, making it suitable for reactions requiring a potent electrophile, with the caveat of requiring stringent handling and storage conditions.

  • Thiophene-2-sulfonyl chloride offers a balance of moderate reactivity and superior stability, rendering it a more versatile and robust reagent for a broader range of applications and process development.

The selection between the two should be made based on the specific requirements of the synthetic target, particularly the nucleophilicity of the amine partner and the scalability and robustness demanded by the synthetic campaign. The kinetic data provided herein offers a quantitative basis for this critical decision-making process.

References

Confirming the Structure of Synthesized Sulfonamide Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust confirmation of molecular structure is a critical juncture in the synthesis of novel sulfonamide derivatives, a class of compounds renowned for its broad therapeutic applications. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and indispensable tool for the unambiguous elucidation of chemical structures. This guide provides an objective comparison of NMR spectroscopy with other analytical methods, supported by experimental data, and offers a detailed protocol for its application in the structural confirmation of sulfonamide derivatives.

The Analytical Arsenal: A Comparative Overview

While several techniques contribute to the characterization of synthesized molecules, they each offer distinct advantages and limitations. A combination of these methods often provides the most comprehensive structural picture.

FeatureNMR SpectroscopyMass Spectrometry (MS)Infrared (IR) SpectroscopyX-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry, and dynamic information.[1][2][3]Molecular weight and fragmentation patterns.Presence of functional groups.[4]Precise 3D atomic arrangement in the solid state.[5]
Sample Requirements Soluble sample (mg scale), non-destructive.[1][3]Small sample amount (µg to ng), destructive.Small sample amount, solid or liquid.High-quality single crystal.[5]
Strengths Unambiguous structure determination of molecules in solution.[1][3]High sensitivity and determination of molecular formula.Rapid and simple identification of key bonds.[4]"Gold standard" for absolute structure confirmation.[5]
Limitations Lower sensitivity compared to MS, can be complex to interpret.Provides limited information on stereochemistry and connectivity.Provides limited information on the overall molecular framework.Requires a suitable crystal, structure may differ from solution conformation.

In essence:

  • NMR spectroscopy provides the most detailed map of the molecular structure in solution, revealing how atoms are connected and arranged in three-dimensional space.

  • Mass Spectrometry acts as a molecular scale, precisely weighing the molecule and its fragments.

  • IR Spectroscopy serves as a functional group detector, quickly identifying the presence of key chemical bonds.

  • X-ray Crystallography offers an atomic-resolution snapshot of the molecule in its crystalline form, providing the ultimate confirmation of its three-dimensional structure.

Deep Dive into NMR: Experimental Protocol

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for the analysis of a synthesized sulfonamide derivative.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sulfonamide derivative. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the sulfonamide N-H proton.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra of small organic molecules on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Pulse Program zg30 (or similar)zgpg30 (proton decoupled)
Spectral Width (SW) 12-16 ppm200-240 ppm
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Relaxation Delay (D1) 1-5 seconds2-5 seconds
Number of Scans (NS) 8-161024-4096 (or more)
Temperature (TE) 298 K298 K

3. Data Processing and Analysis:

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking and Interpretation: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. This information is then used to piece together the molecular structure.

Data Presentation: A Case Study of Sulfamethoxazole

To illustrate the power of NMR in structure confirmation, the following table compares the experimental ¹H and ¹³C NMR chemical shifts of the well-known sulfonamide, sulfamethoxazole, with predicted values. Predicted values can be obtained from various computational software and databases and serve as a valuable tool for validating experimental findings.[6][7][8]

Atom Number Experimental ¹H Chemical Shift (δ, ppm) in DMSO-d₆ Predicted ¹H Chemical Shift (δ, ppm) Experimental ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ Predicted ¹³C Chemical Shift (δ, ppm)
1--153.2155.1
27.62 (d, J=8.8 Hz)7.68128.9129.5
36.68 (d, J=8.8 Hz)6.75113.8114.2
4--121.5122.8
55.98 (s)6.0595.796.3
6--168.1169.5
7--158.9160.2
82.29 (s)2.3512.112.5
NH₂5.85 (s)5.90--
SO₂NH10.95 (s)11.02--

Note: Predicted values are illustrative and can vary depending on the prediction software and level of theory used.

The close correlation between the experimental and predicted chemical shifts provides strong evidence for the correct structural assignment of sulfamethoxazole.

Visualizing the Workflow

The process of synthesizing and confirming the structure of a sulfonamide derivative can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages and decision points.

G Workflow for Synthesis and Structural Confirmation of Sulfonamide Derivatives cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_spectroscopy Spectroscopic Techniques cluster_validation Structure Validation start Design Sulfonamide Target reactants Select Starting Materials start->reactants synthesis Chemical Synthesis reactants->synthesis workup Reaction Work-up & Purification synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char spectroscopy Spectroscopic Analysis initial_char->spectroscopy ir FT-IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms nmr NMR Spectroscopy spectroscopy->nmr data_analysis Data Analysis & Interpretation ir->data_analysis ms->data_analysis nmr->data_analysis structure_confirmation Structure Confirmed? data_analysis->structure_confirmation final_product Final Confirmed Structure structure_confirmation->final_product Yes further_analysis Further Analysis Required structure_confirmation->further_analysis No further_analysis->spectroscopy

Caption: Synthesis and structural confirmation workflow.

This comprehensive approach, integrating NMR spectroscopy with other analytical techniques, ensures the confident and accurate structural determination of novel sulfonamide derivatives, paving the way for their further investigation and development in various scientific and medicinal fields.

References

Evaluating the Antibacterial Efficacy of Sulfonamides Derived from 5-Methylfuran-2-sulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential antibacterial efficacy of sulfonamides derived from 5-methylfuran-2-sulfonyl chloride. Due to a lack of direct studies on this specific class of compounds, this guide leverages data from structurally related furan-containing antibacterials and established sulfonamide antibiotics to provide a predictive comparison. The data is supported by detailed experimental protocols for key assays.

Mechanism of Action: How Sulfonamides Work

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (folic acid). Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[1][2]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Folic Acid) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking the folic acid synthesis pathway in bacteria.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a structurally related furanone sulfonyl derivative (F105), a widely used sulfonamide antibiotic (Sulfamethoxazole), and a novel synthetic sulfonamide to provide a basis for comparison. Lower MIC values indicate higher antibacterial potency.

Compound/DrugBacterial StrainGram TypeMIC (µg/mL)Reference
Furanone Sulfonyl Derivative (F105) Staphylococcus aureus (MSSA, ATCC 29213)Gram-positive10[3][4]
Staphylococcus aureus (MRSA, ATCC 43300)Gram-positive20[3][4]
Sulfamethoxazole Staphylococcus aureus (ATCC 29213)Gram-positive8 - 32[5][6]
Escherichia coli (ATCC 25922)Gram-negative16 - 64[7]
Novel Sulfonamide Derivative (1C) Escherichia coliGram-negative< 100[8]
Bacillus licheniformisGram-positive100[8]
Bacillus linensGram-positive100[8]

Note: MIC values for Sulfamethoxazole can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar medium.

  • Inoculum Preparation: Suspend isolated colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., sulfonamide derivative) in a suitable solvent (like DMSO) at a high concentration. Further dilutions are made in MHB.

  • Microtiter Plate: Use sterile 96-well U-bottom microtiter plates.

2. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial agent stock solution to the first column of wells, resulting in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a positive control (wells with bacteria and broth, but no antimicrobial agent) and a negative/sterility control (wells with broth only).

3. Incubation and Interpretation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Wells with Bacterial Suspension (5 x 10^5 CFU/mL) P1->A1 P2 Prepare Serial Dilutions of Test Compound in 96-Well Plate P2->A1 I1 Incubate at 37°C for 18-24 hours A1->I1 I2 Visually Inspect for Bacterial Growth I1->I2 Result Determine MIC: Lowest Concentration with No Visible Growth I2->Result

References

A Comparative Guide to the Synthesis of Sulfonyl Chlorides: Traditional Batch vs. Continuous Flow Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sulfonyl chlorides, pivotal intermediates in the production of sulfonamides, sulfonate esters, and other vital chemical compounds, has traditionally been performed using batch processing. However, the emergence of continuous flow chemistry presents a compelling alternative, offering significant advantages in safety, efficiency, and scalability. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

At a Glance: Key Performance Metrics

A quantitative comparison of traditional batch and continuous flow synthesis of sulfonyl chlorides reveals distinct differences in key performance indicators such as yield, purity, reaction time, and space-time yield. The following table summarizes representative data from the synthesis of aryl sulfonyl chlorides.

ParameterTraditional Batch Synthesis (Aryl Sulfonyl Chloride)Continuous Flow Synthesis (Aryl Sulfonyl Chloride)
Starting Material Aromatic HydrocarbonAromatic Hydrocarbon
Reagent Chlorosulfonic AcidChlorosulfonic Acid
Typical Yield 75-87%[1]74-95%[2]
Purity High after purification90-98%[2][3]
Reaction Time 3-15 hours[1]Minutes to hours (residence time)[2][3]
Space-Time Yield 0.072 g mL⁻¹ h⁻¹[2]0.139 g mL⁻¹ h⁻¹[2]
Safety Considerations Large reactor volumes, potential for thermal runaway, significant off-gassing.[2]Small reaction volumes, superior heat and mass transfer, controlled off-gassing.[2][4]

Conceptual Workflow: Batch vs. Continuous Flow

The fundamental difference between batch and continuous flow synthesis lies in the handling of reactants and the reaction environment.

G cluster_0 Traditional Batch Synthesis cluster_1 Continuous Flow Synthesis A Reactants Charged into a Single Vessel B Reaction Proceeds Over Time with Stirring A->B C Work-up and Isolation of Product B->C D Reactant Streams Continuously Pumped E Reactants Mix and React in a Flow Reactor D->E F Product Continuously Exits for Collection/Purification E->F G cluster_0 Decision Factors cluster_1 Preferred Synthesis Method A Small Scale / Exploratory Synthesis E Traditional Batch Synthesis A->E B Well-Established, Less Hazardous Chemistry B->E C Large Scale / Manufacturing F Continuous Flow Synthesis C->F D Highly Exothermic or Hazardous Reaction D->F

References

Assessing the influence of the 5-methyl group on the reactivity of the furan ring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Furan and 5-Methylfuran

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of furan-containing scaffolds, understanding the influence of substituents on the reactivity of the furan ring is paramount. This guide provides an objective comparison of the reactivity of furan with its methylated counterpart, 5-methylfuran, across a range of key chemical transformations. The inclusion of a methyl group at the 5-position significantly alters the electronic properties of the furan ring, leading to enhanced reactivity in electrophilic substitution, cycloaddition, and oxidation reactions. This guide summarizes experimental data to quantify these effects and provides detailed experimental protocols for their assessment.

Enhanced Reactivity of 5-Methylfuran: A Quantitative Perspective

The electron-donating nature of the methyl group in 5-methylfuran increases the electron density of the furan ring through a positive inductive effect (+I). This heightened electron density renders the ring more nucleophilic and, consequently, more susceptible to attack by electrophiles and more reactive in pericyclic and oxidation reactions. The following tables present a summary of available quantitative data that illustrates this enhanced reactivity.

Table 1: Comparison of Reaction Yields for Electrophilic Acylation

Furan DerivativeAcylating AgentCatalystProductYield (%)Reference
FuranAcetic AnhydrideChromium-exchanged Dodecatungstophosphoric Acid2-Acetylfuran88[1]
2-MethylfuranAcetic AnhydrideH₃PO₄5-Methyl-2-acetylfuran60-70[2]
2-MethylfuranN-AcylbenzotriazolesZnBr₂/TiCl₄2-Acyl-5-methylfurans81-94[3]

Note: While reaction conditions are not identical, the high yields obtained for the acylation of 2-methylfuran, particularly with N-acylbenzotriazoles, are indicative of its high reactivity towards electrophilic substitution.

Table 2: Comparative Kinetic Data for Oxidation Reactions

Furan DerivativeOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Relative Rate (vs. Furan)
FuranOH radical~4 x 10⁻¹¹1.0
2-MethylfuranOH radical-Faster than Furan
2,5-DimethylfuranOH radical-Highest Reactivity
FuranNO₃ radical(1.49 ± 0.23) x 10⁻¹²1.0
2-MethylfuranNO₃ radical(2.26 ± 0.52) x 10⁻¹¹~15.2
2,5-DimethylfuranNO₃ radical(1.02 ± 0.31) x 10⁻¹⁰~68.5

Data for OH radical reactions qualitatively indicates increased reactivity with methylation.[4] Data for NO₃ radical reactions allows for a quantitative comparison.

Table 3: Comparative Data for Diels-Alder Reactions

Furan DerivativeDienophileKey ObservationReference
FuranMaleic AnhydrideLower equilibrium conversion[5]
2-MethylfuranMaleic AnhydrideHigher equilibrium conversion[5]
FuranN-Phenylmaleimide--
2-MethylfuranN-PhenylmaleimideHigh yields of exo-adduct[6]

While direct kinetic comparison is limited, equilibrium data suggests a thermodynamic preference for the 2-methylfuran adduct.[5] It is important to note that steric factors can sometimes counteract the electronic activating effect of the methyl group.[5]

Reaction Mechanisms and Experimental Workflows

The increased reactivity of 5-methylfuran can be rationalized by examining the stability of the intermediates formed during the reaction. In electrophilic aromatic substitution, the electron-donating methyl group stabilizes the positive charge in the arenium ion intermediate, thus lowering the activation energy of the reaction.

Electrophilic_Substitution_Mechanism Furan Furan Ring (Furan or 5-Methylfuran) Arenium_Ion Arenium Ion Intermediate (Stabilized by Methyl Group) Furan->Arenium_Ion Attack by π-system Electrophile Electrophile (E+) Electrophile->Arenium_Ion Product Substituted Furan Arenium_Ion->Product Deprotonation

Caption: Mechanism of Electrophilic Aromatic Substitution on the Furan Ring.

A general workflow for comparing the reactivity of furan and 5-methylfuran in a competitive reaction setting is outlined below. This approach allows for the direct determination of their relative reactivities under identical conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Equimolar mixture of Furan and 5-Methylfuran Reaction_Vessel Reaction at controlled temperature and time Reactants->Reaction_Vessel Reagent Limiting amount of Electrophile/Dienophile Reagent->Reaction_Vessel Solvent Inert Solvent Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Analysis Analyze product ratio (GC-MS, NMR) Quench->Analysis Conclusion Determine relative reactivity Analysis->Conclusion Logical_Relationship Methyl_Group 5-Methyl Group Electron_Donation Inductive Effect (+I) Methyl_Group->Electron_Donation Increased_Electron_Density Increased Electron Density in Furan Ring Electron_Donation->Increased_Electron_Density Increased_Nucleophilicity Increased Nucleophilicity Increased_Electron_Density->Increased_Nucleophilicity Stabilized_Intermediate Stabilization of Cationic Intermediate Increased_Electron_Density->Stabilized_Intermediate Enhanced_Reactivity Enhanced Reactivity Increased_Nucleophilicity->Enhanced_Reactivity Stabilized_Intermediate->Enhanced_Reactivity

References

Alternative synthetic routes for complex sulfonamides beyond sulfonyl chloride intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sulfonamide functional group is a cornerstone of modern medicine. However, the classical synthetic route via reactive and often toxic sulfonyl chloride intermediates presents significant challenges. This guide provides an objective comparison of alternative, milder, and more versatile methodologies, complete with experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategy.

The traditional synthesis of sulfonamides, reacting a sulfonyl chloride with an amine, has long been a workhorse in organic chemistry. While effective, the preparation and handling of sulfonyl chlorides can be problematic due to their high reactivity, moisture sensitivity, and the often harsh conditions required for their synthesis.[1][2] Modern synthetic chemistry has ushered in a new era of sulfonamide synthesis, offering a toolkit of innovative approaches that bypass the limitations of the classical method. These alternatives provide significant benefits, including the use of more stable precursors, milder reaction conditions, and broader functional group tolerance.

This guide explores the most prominent and impactful of these alternative routes, presenting a side-by-side comparison of their performance based on experimental data. We delve into the synthesis of sulfonamides from sulfonyl fluorides, sulfonic acids and their salts, sulfinates, and through transition metal-catalyzed and photoredox-mediated reactions.

Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the key alternative synthetic routes to sulfonamides, offering a direct comparison of their efficiency under various conditions.

Table 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Classical p-Toluenesulfonyl chloride, BenzylaminePyridineDichloromethaneRT2~95%General Knowledge
From Sulfonyl Fluoride p-Toluenesulfonyl fluoride, BenzylamineCa(NTf₂)₂t-Amyl alcohol602492%[3]
From Sulfonic Acid p-Toluenesulfonic acid, BenzylaminePh₃P(OTf)₂DichloromethaneRT0.596%[4]
From Sulfinate Sodium p-toluenesulfinate, BenzylamineI₂DichloromethaneRT1285%[5]

Table 2: Three-Component Synthesis of 4-Methyl-N-phenylbenzenesulfonamide

MethodAryl SourceSulfur SourceAmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Cu-Catalyzed p-Tolylboronic acidDABSOAnilineCu(OAc)₂1,4-Dioxane1002482%[6][7]
Photoredox/Cu-Catalyzed 4-Methylphenyldiazonium tetrafluoroborateDABSOAnilinefac-[Ir(ppy)₃], CuCl₂DichloromethaneRT2485%[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the key alternative synthetic routes.

From Sulfonyl Fluorides

G SF Sulfonyl Fluoride (R-SO₂F) Reaction Reaction SF->Reaction Amine Amine (R'R''NH) Amine->Reaction CaNTf2 Ca(NTf₂)₂ CaNTf2->Reaction Activator Solvent t-Amyl Alcohol Solvent->Reaction Heat 60 °C Heat->Reaction Sulfonamide Sulfonamide (R-SO₂NR'R'') Reaction->Sulfonamide Nucleophilic Substitution

Caption: Lewis acid activation of sulfonyl fluorides for sulfonamide synthesis.

From Sulfonic Acids

G SulfonicAcid Sulfonic Acid (R-SO₃H) Activation Activation SulfonicAcid->Activation Amine Amine (R'R''NH) Reaction Reaction Amine->Reaction ActivatingAgent Ph₃P(OTf)₂ ActivatingAgent->Activation Reagent Base Et₃N Base->Reaction Solvent Dichloromethane Solvent->Reaction Sulfonamide Sulfonamide (R-SO₂NR'R'') ReactiveIntermediate ReactiveIntermediate Activation->ReactiveIntermediate Forms Activated Ester ReactiveIntermediate->Reaction Reaction->Sulfonamide Direct Coupling

Caption: Direct coupling of sulfonic acids with amines via in situ activation.

Three-Component Synthesis (Cu-Catalyzed)

G ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Reaction Reaction ArylBoronicAcid->Reaction DABSO DABSO (SO₂ source) DABSO->Reaction Amine Amine (R'R''NH) Amine->Reaction CuCatalyst Cu(II) Catalyst CuCatalyst->Reaction Catalyst Solvent 1,4-Dioxane Solvent->Reaction Heat 100 °C Heat->Reaction Sulfonamide Sulfonamide (Ar-SO₂NR'R'') Reaction->Sulfonamide One-Pot Coupling

Caption: Copper-catalyzed three-component synthesis of sulfonamides.

Detailed Experimental Protocols

Method 1: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides[4]

General Procedure:

  • To a 2-dram vial, add the sulfonyl fluoride (1.0 equiv), amine (2.0 equiv), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv).

  • Add tert-amyl alcohol (to a concentration of 0.2 M).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, partition the mixture between ethyl acetate and 0.5 N HCl (aq).

  • Separate the layers and wash the aqueous layer with ethyl acetate.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Method 2: Direct Synthesis of Sulfonamides from Sulfonic Acids[5]

General Procedure:

  • To a solution of triphenylphosphine oxide (2.2 equiv) in degassed dichloromethane (DCM), add trifluoromethanesulfonic anhydride (1.0 equiv) and stir for 15 minutes.

  • Add the pyridine salt of the sulfonic acid (1.0 equiv) and continue stirring for 30 minutes.

  • In a separate flask, prepare a solution of the amine (excess) and triethylamine (2.0 equiv) in DCM.

  • Add the amine solution dropwise to the activated sulfonic acid mixture at 0 °C over 5 minutes.

  • Allow the reaction to warm to room temperature and dilute with DCM.

  • Wash the reaction mixture sequentially with 2M HCl (aq), saturated sodium bicarbonate solution (aq), and water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Method 3: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides[7][8]

General Procedure:

  • In a reaction tube, combine the arylboronic acid (1.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO; 1.0 equiv), the amine (2.0 equiv), and copper(II) acetate (0.1 equiv).

  • Add 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Case Studies: Synthesis of Complex Sulfonamides

The true test of a synthetic method's utility lies in its application to complex, biologically active molecules. Here, we examine alternative routes to two prominent sulfonamide-containing drugs, Celecoxib and Sulfadiazine.

Celecoxib

The anti-inflammatory drug Celecoxib is traditionally synthesized via a multi-step process that involves a sulfonyl chloride intermediate. However, modern methods offer more streamlined approaches. A continuous flow synthesis has been developed, starting from 2-bromo-3,3,3-trifluoropropene, which proceeds through an oxidation and a subsequent condensation with 4-sulfamidophenylhydrazine to afford Celecoxib with full regioselectivity and in high purity without extensive purification.[9] Another innovative route involves a palladium-catalyzed direct C-H arylation of a pre-formed pyrazole with an aryl bromide bearing the sulfonamide group, achieving a 33% overall yield in three linear steps.[10]

Sulfadiazine

The synthesis of the antibacterial agent Sulfadiazine has also been a focus of green chemistry initiatives. One environmentally friendly approach involves the cyclization of sulfaguanidine with 3-alkoxyacrolein in an organic alcohol solvent, followed by purification, to yield sulfadiazine without the generation of phosphorus-containing organic waste.[11] Another green method describes the electrochemical synthesis of silver sulfadiazine, a topical antimicrobial, in a single step without the need for a metal salt, using a sacrificial silver anode.[12][13]

Conclusion

The field of sulfonamide synthesis has evolved significantly, moving beyond the classical reliance on sulfonyl chlorides. The alternative methods presented in this guide—from the use of stable sulfonyl fluorides and the direct coupling of sulfonic acids to innovative multi-component reactions—offer researchers a broader and more flexible synthetic arsenal. These modern approaches not only often provide excellent yields but also align with the principles of green chemistry by utilizing milder conditions and avoiding hazardous reagents. By understanding the comparative performance and experimental nuances of these routes, scientists can make more informed decisions in the design and execution of syntheses for both simple and complex sulfonamide-containing molecules, accelerating discovery and development in medicinal chemistry and beyond.

References

Safety Operating Guide

Safe Disposal of 5-Methylfuran-2-sulfonyl chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 5-Methylfuran-2-sulfonyl chloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address the procedural questions regarding the safe management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1]

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Ventilation Work in a well-ventilated area or a chemical fume hood.[1][2][3]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.[1][2]
Skin Protection Wear protective gloves (inspect prior to use) and a lab coat.[1][2][4]
Respiratory Protection Not typically required unless aerosols are generated.[4]

Always wash hands thoroughly after handling and remove contaminated clothing before reuse.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1][3]

  • Containment: Prevent further leakage and stop the spill from entering drains or waterways.[1][3][4]

  • Absorption: Absorb the spilled material using an inert, non-combustible absorbent such as sand, silica gel, or vermiculite.[1][3][4]

  • Collection: Carefully collect the absorbed material and place it into a labeled, airtight container for disposal.[1][3][4]

  • Decontamination: Clean the spill area thoroughly.

Proper Disposal Procedures

The recommended method for the disposal of this compound and its contaminated materials is through a licensed and approved waste disposal facility.[2][4] Do not attempt to dispose of this chemical down the drain or in general waste.

Key Disposal Considerations:

  • Reactivity with Water: this compound is hygroscopic and reacts with water, potentially violently, to form 5-methylfuran-2-sulfonic acid and liberate toxic gases.[3][5] Therefore, avoid contact with water during disposal procedures.[3]

  • Incompatible Materials: Avoid mixing with strong oxidizing agents or strong bases.[2]

  • Container Disposal: Ensure the original container is empty before disposal. Uncleaned containers should be treated as the product itself and disposed of by a licensed waste carrier.[1][4]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Unused this compound A->C B Ensure Proper Ventilation (Fume Hood) B->C F Place in a Labeled, Airtight Container C->F D Spilled Material in Absorbent D->F E Empty, Uncleaned Container E->F G Store Securely for Pickup F->G H Arrange for Licensed Waste Disposal Service G->H I Proper Disposal Complete H->I

References

Essential Safety and Operational Guide for 5-Methylfuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 5-Methylfuran-2-sulfonyl chloride (CAS No: 69815-95-8). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is a reactive and hazardous chemical. Based on data for the compound and structurally similar sulfonyl chlorides, it is classified with the following primary hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2]

  • Water-Reactive: Reacts with moisture to form 5-methylfuran-2-sulfonic acid and potentially liberates toxic and corrosive gases.[1][3]

  • Acutely Toxic: Harmful if swallowed and can cause chemical burns to the digestive and respiratory tracts.[1][4] Inhalation of vapors may be fatal.[1][5][6]

  • Irritant: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Protection Type Specific PPE Rationale
Eye and Face Tight-fitting chemical safety goggles in combination with a full-face shield.[2][6][7]Protects against severe eye irritation, burns, and permanent damage from splashes or vapors.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][7][8]Prevents skin contact, which can cause severe burns and potential systemic toxicity.[1] Gloves must be inspected before use.
Body A chemical-resistant or flame-retardant lab coat, long pants, and closed-toe shoes.[2][6][7] For larger quantities, a chemical-resistant apron or suit should be considered.[2][7]Protects underlying clothing and skin from splashes and contamination.[2][7]
Respiratory All handling must be conducted in a certified chemical fume hood.[1][6] If there is a risk of aerosol generation or work outside a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[2][6][9]Prevents inhalation of harmful vapors, which can cause severe respiratory irritation and may be fatal.[1][6]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for handling this compound to minimize risk.

prep Preparation - Don appropriate PPE - Verify fume hood functionality - Confirm eyewash/shower location handling Handling - Work within fume hood - Handle under inert atmosphere - Use dry solvents and glassware prep->handling reaction Reaction - Perform reaction in fume hood - Maintain anhydrous conditions handling->reaction emergency Emergency Occurs (Spill or Exposure) handling->emergency cleanup Cleanup & Disposal - Quench reaction and glassware - Segregate hazardous waste - Decontaminate work area reaction->cleanup reaction->emergency post_cleanup Post-Procedure - Doff and dispose of PPE - Wash hands thoroughly cleanup->post_cleanup cleanup->emergency emergency_proc Follow Emergency Procedures (See Table 2) emergency->emergency_proc

Caption: Workflow for safely handling this compound.

Safe Handling and Storage

  • Moisture Sensitivity: This compound is hygroscopic and must be handled under anhydrous conditions, preferably within an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.[3]

  • Ventilation: All work must be performed in a well-ventilated area, with a certified chemical fume hood being the standard.[1][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep away from water, moisture, strong oxidizing agents, strong bases, alcohols, and amines.[1][6] The storage area should be designated for corrosive materials.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[1][6]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[1][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air at once.[1][6] If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan

  • Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb the spill with an inert, dry material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1] Do not use water for cleanup as it reacts violently with the compound.[1]

  • Disposal: Dispose of waste material at an approved hazardous waste disposal plant.[5][11] Do not allow the product to enter drains or waterways.[1][5] All disposable PPE should be treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.